Product packaging for Palinavir(Cat. No.:CAS No. 154612-39-2)

Palinavir

Cat. No.: B1678295
CAS No.: 154612-39-2
M. Wt: 708.9 g/mol
InChI Key: RXBWRFDZXRAEJT-SZNOJMITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Palinavir is a N-acyl-amino acid.
This compound is a hydroxyethylamine-based peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H52N6O5 B1678295 Palinavir CAS No. 154612-39-2

Properties

IUPAC Name

N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-4-ylmethoxy)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N6O5/c1-27(2)37(45-38(49)33-16-15-30-13-9-10-14-32(30)43-33)40(51)44-34(23-28-11-7-6-8-12-28)36(48)25-47-22-19-31(52-26-29-17-20-42-21-18-29)24-35(47)39(50)46-41(3,4)5/h6-18,20-21,27,31,34-37,48H,19,22-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBWRFDZXRAEJT-SZNOJMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)OCC3=CC=NC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165676
Record name Palinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154612-39-2
Record name Palinavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154612392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632S1WU9Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Palinavir's Mechanism of Action in HIV-1 Protease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a significant global health challenge. A critical enzyme in the HIV-1 life cycle is the viral protease, an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins.[1] This proteolytic processing is an essential step for the maturation of viral particles into infectious virions.[1][2] Consequently, HIV-1 protease has been a prime target for the development of antiretroviral therapies.[2] Palinavir is a potent, competitive inhibitor of the HIV-1 protease, demonstrating significant antiviral activity by disrupting this crucial maturation step. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

This compound exerts its antiviral effect by specifically targeting and inhibiting the enzymatic activity of HIV-1 protease. As a protease inhibitor, this compound is designed to mimic the transition state of the natural substrates of the HIV-1 protease.[1] By binding to the active site of the enzyme, this compound prevents the protease from cleaving the Gag and Gag-Pol polyproteins.

The Gag and Gag-Pol polyproteins are precursor molecules that contain the structural proteins and enzymes necessary for the formation of a new virus. The cleavage of these polyproteins by HIV-1 protease is a late-stage event in the viral replication cycle, occurring after the budding of the immature virion from the host cell. By blocking this process, this compound ensures that the newly formed viral particles remain in an immature, non-infectious state, thereby halting the spread of the virus.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity against HIV-1.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterValueCell TypesVirus StrainsCitation
50% Effective Concentration (EC₅₀)0.5 - 30 nMVarious cell lines and peripheral blood mononuclear cells (PBMCs)Laboratory strains and clinical isolates of HIV-1 and HIV-2
50% Cytotoxic Concentration (CC₅₀)35 µMVarious target cellsN/A

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

HIV-1 Protease Inhibition Assay (for IC₅₀/Kᵢ Determination)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against purified HIV-1 protease using a fluorogenic substrate.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

  • Add a pre-determined concentration of purified HIV-1 protease to all wells except the background control wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate used.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate are known.

Cellular Antiviral Assay (for EC₅₀ Determination)

This protocol outlines a method to determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay.

Materials:

  • HIV-1 susceptible target cells (e.g., MT-4 cells, PBMCs)

  • Laboratory-adapted or clinical isolate of HIV-1

  • Cell culture medium

  • This compound

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound to the wells containing the cells.

  • Infect the cells with a known amount of HIV-1. Include uninfected control wells and infected wells without the inhibitor.

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).

  • Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the untreated infected control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC₅₀ value from the resulting dose-response curve.

Cytotoxicity Assay (MTT Assay for CC₅₀ Determination)

This protocol describes the use of the MTT assay to determine the concentration of this compound that is toxic to host cells.

Materials:

  • Target cells (same as used in the antiviral assay)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include control wells with cells but no drug.

  • Incubate the plate for the same duration as the antiviral assay.

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

HIV_Lifecycle_and_Palinavir_Inhibition cluster_host_cell Host Cell cluster_extracellular Extracellular Space HIV_RNA HIV RNA HIV_DNA Reverse Transcription (HIV DNA) HIV_RNA->HIV_DNA Reverse Transcriptase Integrated_DNA Integration into Host DNA HIV_DNA->Integrated_DNA Integrase Viral_mRNA Transcription (Viral mRNA) Integrated_DNA->Viral_mRNA Gag_Pol Translation (Gag-Pol Polyprotein) Viral_mRNA->Gag_Pol Immature_Virion Assembly & Budding (Immature Virion) Gag_Pol->Immature_Virion Protease_Cleavage Protease Cleavage Immature_Virion->Protease_Cleavage Maturation Mature_Virion Mature, Infectious Virion Protease_Cleavage->Immature_Virion Blocked Protease_Cleavage->Mature_Virion Successful Cleavage This compound This compound This compound->Protease_Cleavage Inhibits

Caption: this compound's inhibition of HIV-1 protease blocks viral maturation.

Protease_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - HIV-1 Protease - Fluorogenic Substrate start->prepare_reagents plate_setup Set up 96-well plate: - Add this compound dilutions - Add Enzyme Control - Add Background Control prepare_reagents->plate_setup add_enzyme Add HIV-1 Protease to wells plate_setup->add_enzyme pre_incubation Pre-incubate to allow inhibitor binding add_enzyme->pre_incubation add_substrate Initiate reaction with Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence data_analysis Analyze Data: - Calculate initial velocities - Determine % inhibition measure_fluorescence->data_analysis calculate_ic50 Calculate IC50 from dose-response curve data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

References

The Discovery and Synthesis of Palinavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Palinavir (formerly BILA 2011 BS) is a potent, peptidomimetic-based competitive inhibitor of the human immunodeficiency virus (HIV) type 1 and type 2 proteases.[1][2] Developed during the intensive search for effective antiretroviral therapies, this compound demonstrated significant in vitro activity against both laboratory strains and clinical isolates of HIV, including those resistant to reverse transcriptase inhibitors.[3][4] Its mechanism of action is centered on the specific inhibition of the viral protease, an enzyme crucial for the maturation of newly synthesized virions.[1][4] By blocking the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors, this compound prevents the formation of mature, infectious viral particles.[1][4] This document provides a detailed technical overview of the discovery, mechanism of action, and synthesis of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred a global effort to identify therapeutic targets within the viral life cycle. The HIV protease, a dimeric aspartyl protease, was identified as a critical enzyme for viral replication.[5] It is responsible for cleaving large, non-functional polyproteins into smaller, functional proteins and enzymes, such as reverse transcriptase and integrase, which are essential for creating a mature and infectious virion.[5] This made the protease a prime target for structure-based drug design.

This compound emerged from a research program focused on developing peptidomimetic inhibitors, molecules designed to mimic the natural peptide substrates of the HIV protease but which cannot be cleaved. It was selected for in-depth preclinical evaluation based on its potent in vitro antiviral activity, low cytotoxicity, and favorable therapeutic index.[2][4]

Mechanism of Action

The HIV replication cycle involves the assembly of new viral particles at the host cell membrane. A key step in this process is the maturation of the virion, which is mediated by the HIV protease. This compound acts as a specific inhibitor of this enzyme.

  • Target: HIV-1 and HIV-2 Protease.[2]

  • Action: this compound competitively binds to the active site of the protease.

  • Effect: This binding event blocks the cleavage of the Gag and Gag-Pol polyprotein precursors.[1][4] Consequently, the structural proteins and viral enzymes necessary for the formation of a mature viral core are not released. This results in the production of immature, non-infectious viral particles, thus halting the spread of the infection.[1][4]

The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of this compound.

HIV_Lifecycle_Inhibition cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration mRNA Viral mRNA Integrated_DNA->mRNA Transcription Polyproteins Gag-Pol Polyproteins mRNA->Polyproteins Translation Protease HIV Protease Polyproteins->Protease Substrate for Immature_Virion Immature, Non-infectious Virion Polyproteins->Immature_Virion Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase, Capsid) Protease->Mature_Proteins Cleavage Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Assembly This compound This compound This compound->Protease Inhibits

Caption: Mechanism of Action of this compound in the HIV Life Cycle.

Chemical Synthesis

A highly convergent and stereoselective synthesis for this compound has been developed, which is suitable for producing the compound on a multi-kilogram scale. The entire sequence comprises 24 distinct chemical steps from commercially available starting materials and notably avoids the need for chromatographic purification. The final product is purified through the crystallization of its dihydrochloride salt.

While the full, step-by-step experimental details from the primary literature (Beaulieu et al., J. Org. Chem. 1997, 62, 3440-3448) are not publicly available through open-access sources, a summary of the synthetic strategy involves the coupling of three key fragments. The following diagram provides a high-level overview of the synthetic workflow.

Palinavir_Synthesis_Workflow cluster_fragments Key Intermediate Synthesis cluster_assembly Convergent Assembly cluster_final Final Steps F1 Fragment 1: Chiral Epoxide (from L-Phenylalanine) S1 Epoxide Ring Opening: Fragment 1 + Fragment 2 F1->S1 F2 Fragment 2: Piperidine Carboxamide (from Hydroxypipecolic Acid derivative) F2->S1 F3 Fragment 3: L-Valine Derivative S2 First Peptide Coupling: + Fragment 3 (L-Valine) F3->S2 F4 Fragment 4: Quinoline-2-carboxylic acid S3 Second Peptide Coupling: + Fragment 4 (Quinaldic Acid) F4->S3 S1->S2 S2->S3 P1 Crude this compound S3->P1 P2 Purification: Crystallization of Dihydrochloride Salt P1->P2 P3 Final Product: This compound Dihydrochloride (>99% homogeneity) P2->P3

Caption: High-level workflow for the convergent synthesis of this compound.

Quantitative Data

This compound's biological activity has been quantified through various in vitro assays. The data highlights its high potency against HIV and a significant margin of safety with respect to cytotoxicity.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
ParameterVirus/Cell LineValueReference
EC50 (50% Effective Concentration) HIV-1, HIV-2, SIV (Laboratory Strains)0.5 - 30 nM[2][4]
HIV-1 (Clinical Isolates)0.5 - 28 nM[3]
CC50 (50% Cytotoxic Concentration) Various Target Cells (e.g., PBMCs, H9, C8166)~35 µM[2][4]
Therapeutic Index (CC50/EC50) Calculated>1,000[3]
Inhibition Constant (Ki) HIV-1 ProteaseNot Available
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound

Note: The full text of the primary study on the pharmacokinetics of this compound in rats (Liard et al., J Pharm Sci. 1998, 87(6):782-5) was not publicly available. No data from human clinical trials were found in the public domain.

ParameterSpeciesDoseCmaxTmaxAUCBioavailabilityReference
Preclinical Sprague-Dawley RatNot AvailableNot AvailableNot AvailableNot AvailableNot Available[1]
Clinical (Human) HumanNot ApplicableNot AvailableNot AvailableNot AvailableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described by Lamarre et al. in Antimicrobial Agents and Chemotherapy (1997).[2]

HIV Protease Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound against purified HIV-1 protease.

  • Principle: A fluorogenic substrate is cleaved by the HIV-1 protease, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.

  • Protocol:

    • Recombinant HIV-1 protease is pre-incubated with various concentrations of this compound in assay buffer.

    • A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is added to initiate the reaction.

    • The reaction is incubated at 37°C.

    • The increase in fluorescence is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Antiviral Activity Assay (EC50 Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture.

  • Principle: Susceptible human cells are infected with HIV-1 in the presence of varying concentrations of the drug. Viral replication is quantified by measuring the amount of a viral protein (p24 antigen) in the culture supernatant.

  • Protocol:

    • Human T-lymphoid cell lines (e.g., C8166 or MT-4) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • A standard inoculum of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate is added to the cells.

    • The plates are incubated for 5-7 days at 37°C in a CO2 incubator.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of HIV-1 p24 core antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value is calculated by determining the drug concentration that causes a 50% reduction in p24 antigen levels compared to the virus control (no drug).

Cytotoxicity Assay (CC50 Determination)
  • Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of host cells.

  • Principle: Uninfected cells are incubated with varying concentrations of the drug. Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Protocol:

    • Cells (identical to those used in the antiviral assay) are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • The plates are incubated for the same duration as the antiviral assay (5-7 days) at 37°C.

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured on a microplate reader at 570 nm.

    • The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the cell control (no drug).

The following diagram illustrates the experimental workflow for the biological evaluation of this compound.

Biological_Evaluation_Workflow cluster_antiviral Antiviral Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) cluster_result Result A1 Seed Host Cells (e.g., C8166, PBMCs) A2 Add Serial Dilutions of this compound A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate (5-7 days) A3->A4 A5 Measure p24 Antigen in Supernatant (ELISA) A4->A5 A6 Calculate EC50 A5->A6 R1 Therapeutic Index (TI = CC50 / EC50) A6->R1 C1 Seed Host Cells (Uninfected) C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate (5-7 days) C2->C3 C4 Perform MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->R1

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound stands as a significant example of the structure-based drug design efforts that characterized the development of early HIV protease inhibitors. Its high in vitro potency and specificity for the viral protease underscored the viability of this enzyme as a therapeutic target. While its progression through later stages of clinical development is not well-documented in publicly available literature, the foundational research on its synthesis and mechanism of action contributed valuable knowledge to the field of antiretroviral therapy. The complex, stereoselective synthesis amenable to large-scale production highlights the chemical innovation required to bring such complex molecules from the laboratory to potential clinical use. Further research into its clinical pharmacokinetics and efficacy would be necessary to fully delineate its therapeutic potential.

References

Palinavir chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Palinavir

Introduction

This compound (formerly BILA 2011 BS) is a potent, peptidomimetic-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2] As a critical enzyme in the viral life cycle, HIV protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, thus halting the replication cycle.[1][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex molecule with five chiral centers, incorporating an acylated L-valine residue, an (R)-hydroxyethylamine isostere which serves as a non-cleavable transition state mimic, and a novel 4-substituted pipecolic acid amide moiety.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 154612-39-2[5]
Molecular Formula C41H52N6O5[5]
Molecular Weight 708.90 g/mol [5]
IUPAC Name N-((1S)-1-(((1S,2R)-1-Benzyl-3-((2S,4R)-2-(tert-butylcarbamoyl)-4-(4-pyridylmethoxy)piperidino)-2-hydroxypropyl)carbamoyl)-2-methylpropyl)quinaldamide[5]
Appearance Solid[5]
Elemental Analysis C, 69.47; H, 7.39; N, 11.86; O, 11.28[5]

Mechanism of Action

The primary mechanism of action for this compound is the specific and potent inhibition of HIV protease.[1] HIV protease is an aspartyl protease that functions as a homodimer. It is essential for the post-translational processing of the viral Gag and Gag-Pol polyprotein precursors.[3] By cleaving these polyproteins at specific sites, the protease releases mature structural proteins and enzymes (such as reverse transcriptase, integrase, and the protease itself) that are necessary for the formation of infectious viral particles.

This compound, being a peptidomimetic, is designed to mimic the natural substrate of the HIV protease.[4] It binds to the active site of the enzyme with high affinity, but its hydroxyethylamine isostere is non-hydrolyzable. This effectively blocks the enzyme's catalytic activity. The consequence of this inhibition is the complete blockage of Gag precursor polyprotein processing, leading to the assembly and release of immature, non-infectious virions from the host cell.[1][2] This action occurs at a late stage in the HIV replication cycle.[1]

HIV_Lifecycle_Inhibition Mechanism of this compound Action in HIV Replication Cycle cluster_host_cell Host Cell cluster_extracellular Extracellular Space cluster_maturation Viral Maturation HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA (Provirus) Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Immature_Virion Immature Virion Assembly Polyproteins->Immature_Virion Budding_Virion Budding Virion Immature_Virion->Budding_Virion Budding Protease_Cleavage Protease Cleavage of Polyproteins Budding_Virion->Protease_Cleavage Mature_Virion Mature, Infectious Virion Protease HIV Protease Protease->Protease_Cleavage This compound This compound This compound->Protease Inhibits Protease_Cleavage->Mature_Virion

Caption: this compound inhibits HIV protease, preventing polyprotein cleavage and viral maturation.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent activity against various laboratory strains and clinical isolates of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[1][6] It also retains its potency against viral strains resistant to reverse transcriptase inhibitors like zidovudine (AZT) and didanosine (ddI), as well as non-nucleoside reverse transcriptase inhibitors like nevirapine.[2]

Table 2: Antiviral Efficacy of this compound against HIV Strains

Virus Strain/IsolateCell TypeEC50 (nM)EC90 (nM)Reference
HIV-1 (Various Strains)Cell lines, PBMCs, M/M0.5 - 285 - 91[7]
HIV-2Cell lines, PBMCs, M/M4 - 3014 - 158[7]
SIVCell lines, PBMCs, M/M4 - 3014 - 158[7]
HIV-1 (AZT, ddI, Nevirapine resistant)PBMCs3.6 - 7126 - 235[7]

EC50: 50% effective concentration; EC90: 90% effective concentration; PBMCs: Peripheral Blood Mononuclear Cells; M/M: Monocyte/Macrophage.

Enzymatic Inhibition and Cytotoxicity

This compound is a highly specific and potent inhibitor of HIV-1 protease, with a picomolar inhibition constant (Ki). Its affinity for human aspartyl proteases is significantly lower, indicating a high degree of selectivity.[8]

Table 3: Enzymatic Inhibition and Cytotoxicity of this compound

ParameterValueReference
HIV-1 Protease Ki 6 pM[8]
Human Renin EC50 > 33 µM[8]
Human Cathepsin D EC50 > 33 µM[8]
Human Pepsin EC50 > 33 µM[8]
Human Gastricsin EC50 > 33 µM[8]
Average Cytotoxic Concentration (CC50) 30 - 45 µM[7]
Therapeutic Index > 1,000[7]

Ki: Inhibition constant; CC50: 50% cytotoxic concentration.

Experimental Protocols

Antiviral Activity Assay (p24 Antigen Capture)

The antiviral activity of this compound is commonly determined by measuring the inhibition of viral replication in acutely infected cells.

  • Cell Culture: Target cells (e.g., C8166, H9, or activated PBMCs) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal calf serum).

  • Infection: Cells are infected with a known multiplicity of infection (MOI) of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

  • Compound Addition: Immediately following infection, serial dilutions of this compound are added to the cell cultures.

  • Incubation: Cultures are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification: The supernatant from each culture is collected, and the amount of viral p24 core antigen is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percent inhibition of p24 production is calculated relative to untreated virus-infected control cultures. The EC50 and EC90 values are then determined using regression analysis.[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed to determine its therapeutic window.

  • Cell Plating: Various target cell lines are plated in 96-well microtiter plates.

  • Compound Exposure: Serial dilutions of this compound are added to the cells.

  • Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by comparing the absorbance of treated cells to untreated control cells.[7]

Experimental_Workflow Workflow for In Vitro Efficacy and Safety Evaluation cluster_antiviral Antiviral Activity Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_result Result A1 Culture Target Cells (e.g., PBMCs) A2 Infect Cells with HIV A1->A2 A3 Add Serial Dilutions of this compound A2->A3 A4 Incubate (3-7 days) A3->A4 A5 Quantify p24 Antigen (ELISA) A4->A5 A6 Calculate EC50 A5->A6 Therapeutic_Index Therapeutic Index (CC50 / EC50) A6->Therapeutic_Index C1 Plate Target Cells C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate (3-7 days) C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->Therapeutic_Index

Caption: Standard workflows for determining the antiviral efficacy and cytotoxicity of this compound.

Synthesis

A practical, stereoselective, and highly convergent synthesis for this compound has been developed, enabling its production on a multi-kilogram scale. The process involves 24 distinct chemical steps, many of which are combined into multistep integrated sequences and one-pot operations. A key feature of this synthesis is that it avoids the need for chromatographic purification. The final product is purified to over 99% homogeneity through the crystallization of its dihydrochloride salt.[4][9]

Conclusion

This compound is a highly potent and selective inhibitor of HIV-1 and HIV-2 proteases. Its mechanism of action, targeting a crucial late stage of the viral replication cycle, combined with its favorable therapeutic index, established it as a significant candidate for preclinical evaluation.[1][2] The data presented herein underscore its robust in vitro activity against a wide range of HIV strains, including those resistant to other classes of antiretroviral agents. The development of a scalable and efficient synthesis process further highlights its potential as a therapeutic agent.[4]

References

In Vitro Antiviral Efficacy of Palinavir Against HIV-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the in vitro antiviral activity of Palinavir against Human Immunodeficiency Virus Type 2 (HIV-2). This compound, a potent protease inhibitor, has demonstrated significant efficacy in inhibiting the replication of various HIV strains, including HIV-2.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Analysis of Antiviral Activity

The in vitro potency of this compound against HIV-2 has been quantified through various studies. The key metrics include the 50% effective concentration (EC50), the 90% effective concentration (EC90), and the 50% cytotoxic concentration (CC50). These values are crucial for determining the therapeutic index of the compound.

ParameterVirus/Cell LineConcentrationUnitReference
EC50 HIV-24 - 30nM[3]
EC90 HIV-214 - 158nM[3]
Average CC50 Various Target Cells35µM[1][3]

EC50 (50% effective concentration): The concentration of a drug that inhibits 50% of viral replication. EC90 (90% effective concentration): The concentration of a drug that inhibits 90% of viral replication. CC50 (50% cytotoxic concentration): The concentration of a drug that causes the death of 50% of uninfected cells.

Mechanism of Action: Inhibition of HIV Protease

This compound functions as a protease inhibitor, a class of antiretroviral drugs that target a critical step in the HIV life cycle.[5][6] Specifically, it blocks the viral protease enzyme, which is essential for cleaving the Gag-Pol polyprotein precursors into mature, functional viral proteins.[1][5] This inhibition results in the production of immature and non-infectious viral particles.[1][5]

cluster_0 HIV-infected Cell cluster_1 Intervention Viral_RNA Viral RNA Gag_Pol_Polyprotein Gag-Pol Polyprotein Viral_RNA->Gag_Pol_Polyprotein Translation Mature_Viral_Proteins Mature Viral Proteins Gag_Pol_Polyprotein->Mature_Viral_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyprotein->Immature_Virion HIV_Protease HIV Protease HIV_Protease->Gag_Pol_Polyprotein Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion This compound This compound This compound->HIV_Protease Inhibition

Caption: Mechanism of action of this compound as an HIV protease inhibitor.

Experimental Protocols

The in vitro antiviral activity of this compound against HIV-2 is typically assessed using cell-based assays.[7] The following is a generalized protocol based on standard virological techniques.

1. Cell Culture and Virus Propagation:

  • Cell Lines: Human T-cell lines permissive to HIV-2 infection (e.g., SupT1, H9, Molt4) or peripheral blood mononuclear cells (PBMCs) are commonly used.[7]

  • Virus Strains: Laboratory-adapted strains of HIV-2 are propagated in the selected cell lines to generate viral stocks with known titers.

2. Antiviral Assay (e.g., p24 Antigen Capture ELISA):

  • Cells are seeded in 96-well plates.

  • Serial dilutions of this compound are prepared and added to the cells.

  • A standardized amount of HIV-2 is added to the wells to infect the cells.

  • Control wells include cells with virus but no drug (positive control) and cells with no virus or drug (negative control).

  • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • After incubation, the cell culture supernatant is harvested.

  • The amount of viral replication is quantified by measuring the concentration of the HIV-2 p24 core antigen using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

3. Cytotoxicity Assay (e.g., MTT Assay):

  • A parallel plate is set up with uninfected cells and serial dilutions of this compound.

  • The plate is incubated for the same duration as the antiviral assay.

  • Cell viability is assessed using a colorimetric method such as the MTT assay, which measures mitochondrial metabolic activity.[8]

  • The absorbance is read using a spectrophotometer, and the percentage of viable cells is calculated relative to the untreated control cells.

4. Data Analysis:

  • The EC50 is calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

  • The CC50 is determined similarly by plotting the percentage of cell viability against the log of the drug concentration.

  • The therapeutic index is calculated as the ratio of CC50 to EC50.

cluster_workflow In Vitro Antiviral Assay Workflow cluster_assays Parallel Assays start Start: Cell Seeding drug_prep Prepare this compound Dilutions start->drug_prep infection Infect Cells with HIV-2 drug_prep->infection incubation Incubate Plates infection->incubation antiviral_assay Antiviral Activity (p24 ELISA) incubation->antiviral_assay cytotoxicity_assay Cytotoxicity (MTT Assay) incubation->cytotoxicity_assay data_analysis Data Analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis results Determine EC50, CC50, and Therapeutic Index data_analysis->results

Caption: Generalized workflow for in vitro anti-HIV-2 drug testing.

Conclusion

The available in vitro data strongly support the potent antiviral activity of this compound against HIV-2.[1][3][4] Its mechanism of action as a protease inhibitor is well-established, and standardized experimental protocols are available to reliably assess its efficacy and cytotoxicity.[1][7] The favorable therapeutic index indicated by the significant separation between its effective and cytotoxic concentrations underscores its potential as a therapeutic agent for HIV-2 infection.[1][3] Further research, including studies against clinical isolates and drug-resistant strains, would be beneficial to fully characterize its clinical utility.

References

Palinavir's High-Affinity Binding to HIV Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Palinavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases, critical enzymes in the viral life cycle.[1][2][3] Its high binding affinity for the protease active site underlies its efficacy in preventing viral maturation. This technical guide provides an in-depth analysis of this compound's binding affinity, including available quantitative data, detailed experimental methodologies for its determination, and a visualization of the underlying principles of its interaction with HIV protease.

Quantitative Analysis of this compound Binding Affinity

This compound demonstrates potent inhibitory activity against HIV proteases, with 50% effective concentrations (EC50) for inhibiting the replication of laboratory and clinical HIV-1 isolates ranging from 0.5 to 30 nM.[1][3] The average cytotoxic concentration of this compound has been reported as 35 µM, indicating a favorable therapeutic index.[1][3]

While specific Ki (inhibition constant) values and a comprehensive thermodynamic profile for this compound were not found in the currently available literature, the low nanomolar IC50 values strongly suggest a high binding affinity. Further detailed biophysical studies are required to fully elucidate the thermodynamic drivers of this potent interaction.

ParameterValueVirus TypesReference
50% Effective Concentration (EC50)0.5 - 30 nMHIV-1, HIV-2, SIV, and HIV-1 clinical isolates[1][3]
Average Cytotoxic Concentration35 µMVarious target cells[1][3]

Experimental Protocols for Determining Binding Affinity

The determination of a protease inhibitor's binding affinity involves a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments relevant to characterizing the interaction between this compound and HIV protease.

Enzyme Inhibition Assay (Determination of IC50 and Ki)

This assay quantifies the inhibitor concentration required to reduce the enzymatic activity of HIV protease by half (IC50), which can then be used to calculate the inhibition constant (Ki).

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a quenched fluorophore)

  • This compound

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the stock solution of recombinant HIV-1 protease in the assay buffer to the desired final concentration.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mixture: In the microplate wells, add the assay buffer, the this compound solution at various concentrations, and the HIV-1 protease solution. Incubate for a predetermined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease will result in an increase in fluorescence.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with the binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction (ΔG, ΔH, and ΔS).

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant HIV-1 Protease

  • This compound

  • Dialysis buffer (matching the assay buffer for the enzyme and inhibitor)

Procedure:

  • Sample Preparation: Dialyze both the HIV-1 protease and this compound solutions extensively against the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Set the experimental temperature and other instrument parameters.

  • Titration: Fill the sample cell with the HIV-1 protease solution and the injection syringe with the this compound solution.

  • Data Acquisition: Inject small aliquots of the this compound solution into the protease solution at regular intervals. The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit this isotherm to a suitable binding model to determine the binding affinity (Ka, the association constant), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

    • ΔG = -RT ln(Ka)

    • ΔG = ΔH - TΔS

Visualizing Binding Interactions and Experimental Workflows

HIV Protease Inhibition by this compound

HIV protease is a homodimeric aspartyl protease that cleaves viral polyproteins, a crucial step for the maturation of infectious virions. This compound acts as a competitive inhibitor, binding to the active site of the protease and preventing the natural substrate from binding.

HIV_Protease_Inhibition cluster_inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Inhibited Protease Inhibited Protease This compound This compound This compound->HIV Protease Binding

Caption: this compound competitively inhibits HIV protease, blocking the cleavage of the Gag-Pol polyprotein into mature viral proteins.

Workflow for Determining Inhibitor Ki Value

The following diagram outlines the experimental workflow for determining the inhibition constant (Ki) of an inhibitor like this compound for HIV protease.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial Dilution Perform Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution Incubate Incubate Enzyme and Inhibitor Serial Dilution->Incubate Add Substrate Add Substrate to Initiate Reaction Incubate->Add Substrate Measure Activity Measure Enzymatic Activity Add Substrate->Measure Activity Plot Data Plot Activity vs. [Inhibitor] Measure Activity->Plot Data Determine IC50 Determine IC50 from Dose-Response Curve Plot Data->Determine IC50 Calculate Ki Calculate Ki using Cheng-Prusoff Equation Determine IC50->Calculate Ki

Caption: A typical experimental workflow for determining the IC50 and Ki values of a protease inhibitor.

References

Early-Stage Research on Palinavir: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research conducted on Palinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. The document synthesizes available quantitative data on its antiviral activity and cytotoxicity, details relevant experimental methodologies, and explores the broader cellular mechanisms affected by HIV protease inhibitors. While specific research on this compound derivatives is limited in the public domain, this guide incorporates general principles of protease inhibitor development to inform future research directions.

Quantitative Assessment of this compound's Antiviral Activity

This compound has demonstrated potent inhibitory activity against various strains of HIV, including laboratory strains, clinical isolates, and those resistant to other antiretroviral agents.[1] The following tables summarize the key efficacy and cytotoxicity data from in vitro studies.

Table 1: Antiviral Activity of this compound against Laboratory Strains of HIV

Virus StrainCell Line/CultureEC₅₀ (nM) RangeEC₉₀ (nM) Range
HIV-1 (lymphotropic and monocytotropic)Cell lines, activated PBMCs, M/M preparations0.5 - 285 - 91
HIV-2Cell lines, activated PBMCs, M/M preparations4 - 3014 - 158
SIVCell lines, activated PBMCs, M/M preparations4 - 3014 - 158

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; PBMCs: Peripheral Blood Mononuclear Cells; M/M: Monocyte/Macrophage; SIV: Simian Immunodeficiency Virus.

Table 2: Antiviral Activity of this compound against Resistant HIV-1 Clinical Isolates

Resistant ToCell Line/CultureMean EC₅₀ (nM) RangeMean EC₉₀ (nM) Range
Zidovudine (AZT)Infected PBMCs3.6 - 7126 - 235
Didanosine (ddI)Infected PBMCs3.6 - 7126 - 235
NevirapineInfected PBMCs3.6 - 7126 - 235

Table 3: Cytotoxicity of this compound

Cell TypeAssayCC₅₀ (µM) Range
Various cell lines and PBMCsMTT assay, trypan blue exclusion30 - 45

CC₅₀: 50% cytotoxic concentration. The average cytotoxic concentration of this compound is approximately 35 µM.[1]

Mechanism of Action and Signaling Pathways

This compound functions as a specific inhibitor of the HIV-1 and HIV-2 proteases.[1] This enzyme is critical for the late stages of the viral replication cycle, where it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking this proteolytic activity, this compound prevents the formation of infectious virions.[1]

HIV_Lifecycle_and_Protease_Inhibition cluster_host_cell Host Cell cluster_inhibition Mechanism of Inhibition HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated HIV DNA HIV_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage by HIV Protease New_Virion New Immature Virion Mature_Proteins->New_Virion Assembly Budding New_Virion->Budding Budding & Maturation This compound This compound HIV_Protease HIV Protease This compound->HIV_Protease Inhibits

HIV Life Cycle and the Site of this compound Action.

Beyond direct viral enzyme inhibition, HIV protease inhibitors as a class can modulate various cellular signaling pathways, primarily related to apoptosis. At therapeutic concentrations, they have been shown to have anti-apoptotic effects on CD4+ and CD8+ T cells, which may contribute to immune reconstitution in HIV-infected individuals. The proposed mechanisms include the prevention of mitochondrial transmembrane potential loss. Conversely, at supra-therapeutic concentrations, these inhibitors can induce apoptosis, a characteristic being explored for potential anticancer therapies.

Apoptosis_Modulation cluster_therapeutic Therapeutic Concentrations cluster_supra_therapeutic Supra-Therapeutic Concentrations HIV_PI HIV Protease Inhibitor (e.g., this compound) Mitochondrial_Integrity Maintain Mitochondrial Transmembrane Potential HIV_PI->Mitochondrial_Integrity Pro_Apoptosis Pro-Apoptotic Effect (Potential anti-cancer activity) HIV_PI->Pro_Apoptosis Anti_Apoptosis Anti-Apoptotic Effect (T-cell survival) Mitochondrial_Integrity->Anti_Apoptosis

Modulation of Apoptosis by HIV Protease Inhibitors.

Experimental Protocols

The evaluation of this compound and its potential derivatives involves a series of standardized in vitro assays to determine antiviral efficacy, cytotoxicity, and mechanism of action.

HIV-1 Protease Inhibitor Screening (Fluorometric Assay)

This assay is a common method to screen for and characterize inhibitors of HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate

  • Assay buffer

  • Test compounds (e.g., this compound derivatives)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (assay buffer with solvent).

  • Enzyme Addition: Add the HIV-1 protease solution to all wells except for the no-enzyme control.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Fluorometric_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Add Compounds, Controls to 96-well Plate A->B C Add HIV-1 Protease (Incubate) B->C D Add Fluorogenic Substrate (Fluorophore-Quencher) C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates & % Inhibition E->F G Determine IC₅₀ Values F->G

References

Palinavir's Role in the HIV Life Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palinavir is a potent, competitive inhibitor of the human immunodeficiency virus (HIV) type 1 and type 2 proteases, crucial enzymes in the viral life cycle. By binding to the active site of the HIV protease, this compound obstructs the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors. This inhibition occurs at a late stage of viral replication, preventing the maturation of viral particles and resulting in the production of non-infectious virions. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and a profile of resistance mutations.

Introduction to the HIV Life Cycle and the Role of HIV Protease

The life cycle of HIV is a multi-stage process that begins with the fusion of the virus to a host CD4+ T-cell and culminates in the release of new, infectious virions. A critical step in this process is the maturation of newly formed viral particles, a process mediated by the HIV protease.

Following the integration of the viral DNA into the host cell's genome and the subsequent transcription and translation of viral proteins, the structural proteins and enzymes of the virus are synthesized as large polyproteins, primarily Gag and Gag-Pol. The HIV protease, itself a component of the Gag-Pol polyprotein, is an aspartic protease that cleaves these polyproteins at specific sites. This cleavage releases individual, functional proteins and enzymes, such as matrix, capsid, nucleocapsid, reverse transcriptase, integrase, and the protease itself. This proteolytic processing is essential for the morphological changes that transform an immature, non-infectious viral particle into a mature, infectious virion capable of infecting other cells.

This compound's Mechanism of Action

This compound exerts its antiviral effect by directly targeting and inhibiting the HIV protease. As a protease inhibitor, this compound is designed to mimic the transition state of the natural substrate of the HIV protease. This allows it to bind with high affinity to the active site of the enzyme, competitively inhibiting its function.

The inhibition of HIV protease by this compound has a profound impact on the viral life cycle. By blocking the cleavage of the Gag and Gag-Pol polyproteins, this compound prevents the release of the individual structural and enzymatic proteins necessary for viral maturation.[1] As a result, the assembly of new viral particles is disrupted, leading to the formation of immature, structurally disorganized, and non-infectious virions.[1] These immature particles are incapable of completing the maturation process and infecting new host cells, thereby halting the spread of the virus.

HIV_Lifecycle_and_Palinavir_MOA cluster_host_cell Host CD4+ T-Cell HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_DNA Viral DNA Integration Integration Proviral_DNA Proviral DNA Transcription Transcription Viral_mRNA Viral mRNA Translation Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Maturation Viral Maturation Mature_Virion Mature, Infectious Virion Budding Budding & Release Mature_Virion->Budding Release Immature_Virion Immature, Non-infectious Virion Budding_Blocked Infection Cycle Halted Immature_Virion->Budding_Blocked Release of non-infectious particle This compound This compound HIV_Entry HIV Entry (Fusion) HIV_Entry->HIV_RNA

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency of this compound has been quantified through various in vitro studies. The key parameters used to assess its efficacy are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Parameter Virus/Cell Line Value Reference
EC50 HIV-1 (Laboratory Strains)0.5 - 30 nM[1]
EC50 HIV-20.5 - 30 nM[1]
EC50 Simian Immunodeficiency Virus (SIV)0.5 - 30 nM[1]
EC50 HIV-1 (Clinical Isolates)0.5 - 30 nM[1]
CC50 Various Target Cells35 µM[1]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.[1]

Factors Influencing Antiviral Activity

The efficacy of this compound can be influenced by experimental conditions such as the multiplicity of infection (MOI) and the presence of plasma proteins.

Condition Effect on this compound EC50 Fold Change in EC50 Reference
Increased MOI (0.01 to 1.0)Maintained antiviral activityNo significant change[1]
Presence of α1-acid glycoprotein (AAG)Reduced antiviral activity3-5 fold increase[1]

Table 2: Influence of Experimental Conditions on this compound's Antiviral Activity.[1]

Synergy with Other Antiretroviral Agents

This compound has demonstrated synergistic or additive effects when used in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Combination Agent Interaction Reference
Zidovudine (AZT)Synergy or Additivity[1]
Didanosine (ddI)Synergy or Additivity[1]
NevirapineSynergy or Additivity[1]

Table 3: Combination Antiviral Activity of this compound.[1]

Experimental Protocols

Determination of Antiviral Activity (EC50) using p24 Antigen Capture ELISA

This protocol outlines the general steps for determining the EC50 of this compound against HIV-1 in a susceptible cell line.

p24_ELISA_Workflow Cell_Seeding 1. Seed target cells (e.g., MT-4) in a 96-well plate. Compound_Addition 2. Add serial dilutions of this compound to the wells. Cell_Seeding->Compound_Addition Virus_Infection 3. Infect cells with a known MOI of HIV-1. Compound_Addition->Virus_Infection Incubation 4. Incubate for 5-7 days at 37°C. Virus_Infection->Incubation Supernatant_Collection 5. Collect cell-free supernatant. Incubation->Supernatant_Collection p24_ELISA 6. Perform p24 antigen capture ELISA on supernatants. Supernatant_Collection->p24_ELISA Data_Analysis 7. Calculate the p24 concentration and determine the EC50 value. p24_ELISA->Data_Analysis

Protocol:

  • Cell Preparation: Seed a suitable host cell line (e.g., MT-4 cells) into a 96-well microtiter plate at a predetermined density.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add the diluted this compound to the appropriate wells, followed by the addition of a standardized amount of HIV-1 stock. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

  • p24 Antigen Capture ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen.

    • Add the collected supernatants to the wells and incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a biotinylated detector antibody that also binds to the p24 antigen.

    • Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP).

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using known concentrations of recombinant p24 antigen. Use the standard curve to determine the concentration of p24 in each supernatant. Plot the percentage of p24 inhibition versus the this compound concentration and use a non-linear regression analysis to calculate the EC50 value.

Analysis of Gag Polyprotein Processing by Western Blot

This protocol describes the methodology to assess the effect of this compound on the processing of the HIV-1 Gag polyprotein.

Protocol:

  • Cell Culture and Treatment: Culture chronically HIV-1 infected cells (e.g., H9/IIIB) in the presence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Virus Pellet and Cell Lysis:

    • Centrifuge the cell culture supernatant at a low speed to pellet cells.

    • Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Pellet the virus particles from the cell-free supernatant by ultracentrifugation.

    • Lyse the viral pellet in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell and viral lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature the proteins.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel to separate the proteins by molecular weight.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the HIV-1 Gag protein (e.g., anti-p24 or anti-p55).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Wash the membrane to remove unbound secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the unprocessed Gag precursor (p55) and the absence or reduction of the mature capsid protein (p24) in the presence of this compound indicates inhibition of protease activity.

Resistance Profile

The emergence of drug resistance is a significant challenge in the long-term efficacy of antiretroviral therapy. For protease inhibitors, resistance typically arises from the accumulation of mutations within the protease gene. While specific clinical data on this compound resistance is limited due to its developmental history, in vitro selection studies and data from other protease inhibitors provide insights into potential resistance pathways.

Commonly observed mutations that confer resistance to protease inhibitors are categorized as either major (primary) or minor (secondary). Major mutations often occur in the active site of the protease, directly interfering with inhibitor binding. Minor mutations, which can be located both within and outside the active site, often compensate for the loss of viral fitness caused by major mutations or further reduce inhibitor susceptibility.

Potential mutations that could confer resistance to this compound, based on data from other protease inhibitors, may include substitutions at positions such as:

  • Active Site: D30N, V32I, M46I/L, I47V/A, G48V, I50V/L, V82A/F/T/S, I84V

  • Non-Active Site: L10F/I/V, K20R/M, L24I, L33F, F53L, I54V/L/M/A/S/T, L63P, A71V/T, T74P, L76V, N88S, L90M

It is important to note that the specific mutational profile for this compound resistance would need to be determined through dedicated in vitro selection studies and clinical trials. The development of high-level resistance to protease inhibitors often requires the accumulation of multiple mutations.

Conclusion

This compound is a potent inhibitor of HIV-1 and HIV-2 proteases that acts at a late stage in the viral life cycle. By preventing the cleavage of Gag and Gag-Pol polyproteins, it effectively blocks the maturation of new viral particles, rendering them non-infectious. Its in vitro potency and synergistic effects with other antiretroviral agents highlight its potential as an anti-HIV therapeutic. Further research into its specific resistance profile is necessary to fully understand its long-term clinical utility. This guide provides a foundational understanding of this compound's role in combating HIV, offering valuable information for researchers and professionals in the field of antiviral drug development.

References

Structural Analysis of the Palinavir-Protease Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent, peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1] By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious virions.[1] This technical guide provides an in-depth analysis of the structural and biochemical interactions between this compound and the HIV-1 protease, compiling available quantitative data, outlining key experimental methodologies, and visualizing the underlying molecular mechanisms. While a specific crystal structure of the this compound-protease complex is not publicly available in the Protein Data Bank (PDB), this guide leverages data from closely related compounds and established experimental protocols to provide a comprehensive overview for researchers in the field of drug development.

Quantitative Data on this compound-Protease Interaction

The interaction between this compound and HIV-1 protease is characterized by high affinity and potent antiviral activity. The following tables summarize the key quantitative data available for this compound and a closely related predecessor compound, BILA 398.

ParameterValueVirus/Assay ConditionReference
EC50 0.5 - 30 nMVarious HIV-1 laboratory strains and clinical isolates[1]
Average Cytotoxicity (CC50) 35 µMVarious target cells[1]

Table 1: Antiviral Activity and Cytotoxicity of this compound. EC50 represents the concentration of the drug that inhibits 50% of viral replication. CC50 is the concentration that causes 50% cytotoxicity in host cells.

ParameterValueMethodReference
Association Rate Constant (kon) 1.6 x 107 M-1s-1Paired Progress Curve Analysis[2]
Dissociation Rate Constant (koff) 1.0 x 10-4 s-1Paired Progress Curve Analysis[2]
Binding Affinity Constant (Kd) 6.4 x 10-12 M (6.4 pM)Calculated from koff/kon[2]

Table 2: Kinetic Rate Constants for the Interaction of BILA 398 with HIV-1 Protease. This data for a closely related compound provides insight into the high-affinity binding characteristic of this class of inhibitors.

Experimental Protocols

The structural and functional analysis of the this compound-protease complex relies on a combination of biophysical and computational techniques. The following sections detail the generalized experimental protocols for these key methods.

X-ray Crystallography of Protease-Inhibitor Complexes

X-ray crystallography provides high-resolution structural information of the inhibitor bound to the protease active site.

Experimental Workflow:

cluster_0 Protein Expression and Purification cluster_1 Complex Formation and Crystallization cluster_2 Data Collection and Structure Determination HIV-1 Protease Expression HIV-1 Protease Expression Purification (Chromatography) Purification (Chromatography) HIV-1 Protease Expression->Purification (Chromatography) Co-crystallization with this compound Co-crystallization with this compound Purification (Chromatography)->Co-crystallization with this compound Crystal Growth Crystal Growth Co-crystallization with this compound->Crystal Growth X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Growth->X-ray Diffraction Data Collection Structure Solution (Molecular Replacement) Structure Solution (Molecular Replacement) X-ray Diffraction Data Collection->Structure Solution (Molecular Replacement) Model Building and Refinement Model Building and Refinement Structure Solution (Molecular Replacement)->Model Building and Refinement Structural Analysis Structural Analysis Model Building and Refinement->Structural Analysis

Caption: Workflow for X-ray Crystallography of a Protease-Inhibitor Complex.

  • Protein Expression and Purification: Recombinant HIV-1 protease is overexpressed in a suitable host system, typically E. coli. The protease is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion).

  • Complex Formation and Crystallization: The purified protease is incubated with a molar excess of this compound to ensure complete binding. The resulting complex is then subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop) to obtain well-ordered crystals.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data is then processed to determine the electron density map of the complex. The structure is solved using molecular replacement, with a known protease structure as a search model, followed by iterative cycles of model building and refinement to yield the final atomic coordinates of the this compound-protease complex.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes associated with the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Workflow:

Sample Preparation Prepare Protease and this compound Solutions ITC Instrument Setup Equilibrate Instrument and Load Samples Sample Preparation->ITC Instrument Setup Titration Inject this compound into Protease Solution ITC Instrument Setup->Titration Data Acquisition Measure Heat Changes Titration->Data Acquisition Data Analysis Fit Data to Binding Model Data Acquisition->Data Analysis Thermodynamic Parameters Determine Kd, ΔH, ΔS Data Analysis->Thermodynamic Parameters

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

  • Sample Preparation: Purified HIV-1 protease and this compound are prepared in the same buffer to minimize heat of dilution effects. The concentrations are precisely determined.

  • ITC Experiment: The protease solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. A series of small, precise injections of this compound are made into the protease solution while the heat released or absorbed is measured.

  • Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protease complex at an atomic level, complementing the static picture from X-ray crystallography.

Logical Workflow:

System Setup Prepare Complex Structure and Solvate Energy Minimization Remove Steric Clashes System Setup->Energy Minimization Equilibration Equilibrate Temperature and Pressure Energy Minimization->Equilibration Production MD Generate Trajectory Equilibration->Production MD Trajectory Analysis Analyze RMSD, RMSF, Hydrogen Bonds Production MD->Trajectory Analysis Binding Free Energy Calculation Binding Free Energy Calculation Trajectory Analysis->Binding Free Energy Calculation Interaction Analysis Interaction Analysis Trajectory Analysis->Interaction Analysis HIV Infection HIV Infection Viral Polyprotein Synthesis Viral Polyprotein Synthesis HIV Infection->Viral Polyprotein Synthesis HIV-1 Protease HIV-1 Protease Viral Polyprotein Synthesis->HIV-1 Protease Polyprotein Cleavage Polyprotein Cleavage HIV-1 Protease->Polyprotein Cleavage Catalyzes Mature Viral Proteins Mature Viral Proteins Polyprotein Cleavage->Mature Viral Proteins Virion Assembly and Maturation Virion Assembly and Maturation Mature Viral Proteins->Virion Assembly and Maturation Infectious Virions Infectious Virions Virion Assembly and Maturation->Infectious Virions This compound This compound This compound->HIV-1 Protease Inhibits

References

Preliminary Cytotoxicity Profile of Palinavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary cytotoxicity studies of Palinavir, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases. The information presented herein is compiled from available scientific literature to assist researchers and professionals in drug development.

Executive Summary

This compound has demonstrated a low level of cytotoxicity in preclinical in vitro studies. The 50% cytotoxic concentration (CC50) of this compound has been determined to be in the range of 30 to 45 µM in various human cell lines and peripheral blood mononuclear cells (PBMCs). The primary methods utilized for these assessments were the MTT and trypan blue exclusion assays. While these studies establish a preliminary safety profile, detailed investigations into the specific molecular signaling pathways mediating this compound-induced cytotoxicity are not extensively documented in the current body of scientific literature.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic concentrations of this compound from in vitro studies.

ParameterValueCell TypesAssay Method(s)Reference
CC5030 - 45 µMVarious cell lines and PBMCsMTT, Trypan Blue Exclusion[1][2]
Average CC50~35 µMVarious target cellsNot specified[3]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays mentioned in the primary literature are outlined below. These are based on standard laboratory procedures for these assays, as the original publications on this compound do not provide exhaustive, step-by-step instructions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^5 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation period, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Trypan Blue Exclusion Assay

The trypan blue exclusion assay is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

General Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cell culture treated with different concentrations of this compound.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100 The CC50 value is the concentration of this compound that results in 50% cell viability.

Potential Signaling Pathways in HIV Protease Inhibitor-Induced Cytotoxicity

While specific signaling pathways for this compound-induced cytotoxicity have not been elucidated in the available literature, studies on other HIV protease inhibitors suggest potential mechanisms that may be relevant. These are presented here as hypothetical pathways for consideration in future research on this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for evaluating the in vitro cytotoxicity of a compound like this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., PBMCs, Cell Lines) treatment Incubate Cells with this compound cell_culture->treatment compound_prep This compound Preparation (Serial Dilutions) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay trypan_blue Trypan Blue Assay treatment->trypan_blue data_analysis Calculate % Viability Determine CC50 mtt_assay->data_analysis trypan_blue->data_analysis G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound (High Concentration) mitochondria Mitochondrial Stress This compound->mitochondria death_receptor Death Receptor (e.g., Fas) This compound->death_receptor Potential cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis G This compound This compound er_stress ER Stress This compound->er_stress upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Expression upr->chop apoptosis Apoptosis chop->apoptosis

References

Specificity of Palinavir for Viral Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent, peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2][3][4][5] HIV protease is an aspartyl protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[6][7] Inhibition of this enzyme prevents the formation of infectious virions, thus halting the spread of the virus.[1][2][3][6][8] This technical guide provides an in-depth exploration of the specificity of this compound for viral proteases, supported by quantitative data and detailed experimental methodologies.

This compound's mechanism of action is based on its high affinity and specific binding to the active site of the HIV protease.[1] This specificity is crucial for its therapeutic efficacy, as off-target inhibition of host-cell proteases can lead to toxicity.[9] This document summarizes the inhibitory activity of this compound against its target viral proteases and its selectivity over homologous human aspartyl proteases.

Quantitative Analysis of this compound's Inhibitory Activity

The specificity of this compound has been quantified through rigorous enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Viral Proteases

Viral ProteaseInhibition Constant (Ki)50% Effective Concentration (EC50)
HIV-1 Protease6 pM[1]0.5 - 28 nM[1][3]
HIV-2 ProteaseNot explicitly stated, but this compound is a potent inhibitor[1][2][3]4 - 30 nM[1][3]
Simian Immunodeficiency Virus (SIV) ProteaseNot explicitly statedPotent inhibitor, EC50 in the nM range[1][3]

Table 2: Specificity Profile of this compound against Human Aspartyl Proteases

Human Protease50% Effective Concentration (EC50)
Renin> 33 µM[1]
Cathepsin D> 33 µM[1]
Pepsin> 33 µM[1]
Gastricsin> 33 µM[1]

Table 3: Cytotoxicity Profile of this compound

Cell TypeAverage Cytotoxic Concentration (CC50)
Various target cells (e.g., cell lines, PBMCs)35 µM[1][2][3]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the specificity of this compound.

HIV Protease Enzyme Inhibition Assay (Determination of Ki)

This assay determines the inhibition constant (Ki) of this compound against purified HIV protease using a steady-state velocity method.

  • Reagents and Buffers:

    • Purified recombinant HIV-1 protease.

    • Fluorogenic peptide substrate specific for HIV-1 protease.

    • Assay Buffer: 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol.[10]

    • This compound stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well microtiter plate, add the diluted this compound solutions.

    • Add purified HIV-1 protease to each well to a final concentration of approximately 25 nM and pre-incubate for 30 minutes at room temperature with gentle agitation.[10]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration near its Km value (e.g., 30 µM).[10]

    • Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

    • The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.

Cell-Based Antiviral Activity Assay (p24 Antigen Reduction)

This assay measures the ability of this compound to inhibit HIV-1 replication in cell culture by quantifying the reduction in the viral core protein p24.

  • Materials:

    • HIV-1 susceptible cell lines (e.g., C8166, MT-4) or peripheral blood mononuclear cells (PBMCs).

    • HIV-1 laboratory strains or clinical isolates.

    • Complete cell culture medium.

    • This compound stock solution.

    • HIV-1 p24 Antigen ELISA kit.

  • Procedure:

    • Seed the target cells in a 96-well plate.

    • Prepare serial dilutions of this compound in the culture medium and add to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[11][12][13]

    • The EC50 value, the concentration of this compound that inhibits viral replication by 50%, is calculated by plotting the percentage of p24 reduction against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on host cells.

  • Materials:

    • Target cell lines (same as used in the antiviral assay).

    • Complete cell culture medium.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][5]

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[2]

    • The CC50 value, the concentration of this compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Western Blot Analysis of Gag Polyprotein Processing

This technique visualizes the inhibitory effect of this compound on the processing of the HIV-1 Gag precursor protein (p55) into the mature capsid protein (p24).

  • Materials:

    • Chronically HIV-1 infected cells (e.g., CR-10).

    • This compound.

    • Lysis buffer (e.g., SDS lysis buffer).

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Primary antibodies: mouse anti-HIV-1 p17 and mouse anti-HIV-1 p24.

    • Secondary antibody: HRP-conjugated goat anti-mouse antibody.

    • ECL Western blotting detection reagents.

  • Procedure:

    • Treat chronically infected cells with varying concentrations of this compound for 48 hours.[1]

    • Pellet the virions from the culture supernatant.

    • Lyse the pelleted virions with lysis buffer.

    • Separate the viral proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

    • Transfer the separated proteins to a membrane.[14][15]

    • Block the membrane and probe with primary antibodies against p17 and p24.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL kit and expose to film or a digital imager.[14] A reduction in the p24 band and an accumulation of the p55 precursor band indicate inhibition of the protease.

Human Aspartyl Protease Inhibition Assays

These assays determine the inhibitory activity of this compound against human proteases like renin, cathepsin D, pepsin, and gastricsin.

  • General Principle: Similar to the HIV protease assay, these assays typically use a specific substrate for each enzyme and measure the effect of this compound on the rate of substrate cleavage.

  • Example: Renin Inhibition Assay

    • Reagents: Human recombinant renin, a fluorogenic renin substrate (e.g., linked to EDANS and Dabcyl), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl), and this compound.[16]

    • Procedure:

      • In a 96-well plate, add assay buffer, this compound dilutions, and the renin substrate.

      • Initiate the reaction by adding renin.

      • Incubate at 37°C and monitor the increase in fluorescence (excitation ~340 nm, emission ~490-510 nm) as the substrate is cleaved.[16]

      • Calculate the percent inhibition at each this compound concentration to determine the EC50.

  • Assays for Cathepsin D, Pepsin, and Gastricsin: These follow a similar principle, using substrates and buffer conditions optimized for each specific protease.[1][3][4][17][18][19][20][21][22][23]

Visualizations

The following diagrams illustrate key concepts and workflows related to the specificity of this compound.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_extracellular Entry 1. Entry & Uncoating Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Integration 3. Integration into Host DNA Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Gag-Pol Polyprotein Synthesis) Integration->Transcription_Translation Assembly 5. Assembly of Immature Virions Transcription_Translation->Assembly Budding 6. Budding Assembly->Budding HIV_Virion HIV_Virion HIV_Virion->Entry Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious_Virion Maturation->Infectious_Virion This compound This compound This compound->Maturation Inhibits HIV Protease

Caption: Inhibition of the HIV life cycle by this compound.

Protease_Inhibition_Assay Start Start Prepare_Reagents Prepare Serial Dilutions of this compound Start->Prepare_Reagents Add_Protease Add HIV Protease to 96-well Plate with this compound Prepare_Reagents->Add_Protease Pre_incubate Pre-incubate at Room Temperature Add_Protease->Pre_incubate Add_Substrate Add Fluorogenic Substrate Pre_incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Initial Velocities and Determine Ki Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for HIV protease enzyme inhibition assay.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Target Cells in 96-well Plate Start->Seed_Cells Add_this compound Add Serial Dilutions of this compound Seed_Cells->Add_this compound Infect_Cells Infect Cells with HIV-1 Add_this compound->Infect_Cells Incubate Incubate for 3-7 Days Infect_Cells->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant p24_ELISA Quantify p24 Antigen using ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 from Dose-Response Curve p24_ELISA->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for cell-based antiviral activity assay.

References

Methodological & Application

Palinavir In Vitro Assay Protocol for HIV Inhibition: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palinavir is a potent inhibitor of both Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2) proteases.[1][2][3][4] This activity is crucial at a late stage of the viral replication cycle, where it blocks the processing of the Gag precursor polyprotein.[1][2][5] This inhibition prevents the formation of mature, infectious viral particles.[1][2] This document provides detailed protocols for in vitro assays to determine the efficacy and cytotoxicity of this compound, including a protease inhibition assay, a cell-based HIV infectivity assay, and a cytotoxicity assay.

Introduction

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[6][7] Inhibition of this enzyme leads to the production of immature and non-infectious virions.[6][7] this compound is a protease inhibitor that demonstrates potent antiviral activity against various laboratory strains and clinical isolates of HIV.[1][5] It has been shown to be effective against strains resistant to other antiretroviral drugs like zidovudine (AZT), didanosine (ddI), and nevirapine.[1][5] Furthermore, this compound exhibits synergistic or additive effects when used in combination with these reverse transcriptase inhibitors.[1][2][5]

Mechanism of Action

This compound specifically targets and inhibits the HIV protease enzyme. This action occurs late in the HIV replication cycle, after the viral genetic material has been integrated into the host cell's genome and new viral proteins have been synthesized. By blocking the protease-mediated cleavage of the Gag polyprotein, this compound ensures that the structural proteins necessary for forming the mature viral core are not released, thus halting the assembly of infectious viral particles.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibition HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Protease Cleavage New_Virion New Infectious Virion Mature_Proteins->New_Virion Assembly & Budding This compound This compound This compound->Polyproteins Inhibits caption This compound inhibits HIV protease, blocking polyprotein cleavage.

Caption: this compound's mechanism of action in the HIV life cycle.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various HIV strains and in different cell types.

Table 1: In Vitro Antiviral Activity of this compound against HIV

Virus Strain/IsolateCell TypeEC50 (nM)
HIV-1 (Laboratory Strains)Various Cell Lines0.5 - 30
HIV-2 (Laboratory Strains)Various Cell Lines4 - 30
Simian Immunodeficiency Virus (SIV)Various Cell Lines4 - 30
HIV-1 (Clinical Isolates)Peripheral Blood Mononuclear Cells (PBMCs)0.5 - 28

Data sourced from multiple studies.[1][3][5]

Table 2: In Vitro Cytotoxicity of this compound

Cell TypeAssayCC50 (µM)
Various Target CellsMTT Assay, Trypan Blue Exclusion30 - 45
Average CytotoxicityNot Specified~35

Data indicates a favorable therapeutic index.[1][2][3]

Experimental Protocols

HIV Protease Inhibition Assay (Fluorometric)

This protocol is based on a generic fluorometric assay for screening HIV protease inhibitors.

Principle: This assay quantifies the activity of HIV protease by measuring the cleavage of a fluorogenic substrate. In the presence of an inhibitor like this compound, the cleavage is reduced, resulting in a decrease in the fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV Protease Substrate

  • Assay Buffer

  • This compound (Test Compound)

  • Pepstatin A (Positive Control Inhibitor)

  • DMSO (Solvent for compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Reaction Setup:

    • Test Wells: Add this compound dilutions to the wells.

    • Positive Control Wells: Add Pepstatin A to designated wells.

    • Enzyme Control Wells: Add Assay Buffer with DMSO (vehicle control).

  • Enzyme Addition: Add diluted HIV-1 Protease to all wells except for a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the fluorogenic HIV Protease Substrate to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation of 330 nm and an emission of 450 nm. Alternatively, take an endpoint reading after a defined incubation period (e.g., 60 minutes) at 37°C, protected from light.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration compared to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protease_Assay_Workflow A Prepare this compound Dilutions B Add this compound, Controls to Plate A->B C Add HIV-1 Protease B->C D Incubate (37°C, 15 min) C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence (Ex/Em = 330/450 nm) E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the HIV protease inhibition assay.

Cell-Based HIV Infectivity Assay (p24 Antigen ELISA)

Principle: This assay measures the extent of HIV-1 replication in a cell culture by quantifying the amount of the viral core protein p24 released into the supernatant. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.

Materials:

  • Target cells (e.g., PM1, CEM-SS, or activated PBMCs)

  • HIV-1 stock

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Commercial HIV-1 p24 ELISA kit

  • Microplate reader (450 nm)

Protocol:

  • Cell Plating: Seed the target cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" virus control and a "no virus" cell control.

  • Infection: Add a predetermined amount of HIV-1 stock to the wells (except the cell control wells).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA:

    • Follow the manufacturer's instructions for the p24 ELISA kit.

    • Briefly, add the collected supernatants (and p24 standards) to the antibody-coated plate.

    • Incubate, wash, and add the detection antibody and substrate.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the p24 standards. Use the curve to determine the p24 concentration in each supernatant sample. Calculate the percent inhibition of p24 production for each this compound concentration relative to the virus control. Determine the EC50 value.

p24_Assay_Workflow A Plate Target Cells B Add this compound Dilutions A->B C Infect with HIV-1 B->C D Incubate (37°C, 5-7 days) C->D E Collect Supernatant D->E F Perform p24 ELISA E->F G Calculate % Inhibition and EC50 F->G

Caption: Workflow for the p24 antigen infectivity assay.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cells (same as used in the infectivity assay)

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at the same density as the infectivity assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no drug).

  • Incubation: Incubate the plate for the same duration as the infectivity assay (5-7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the "cells only" control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow A Plate Target Cells B Add this compound Dilutions A->B C Incubate (37°C, 5-7 days) B->C D Add MTT Reagent C->D E Incubate (37°C, 3-4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate % Viability and CC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The provided protocols outline the necessary steps to evaluate the in vitro anti-HIV activity and cytotoxicity of the protease inhibitor this compound. These assays are fundamental in the preclinical assessment of antiviral compounds and provide crucial data on efficacy, potency, and safety. The favorable therapeutic index of this compound, derived from such assays, underscores its potential as an anti-HIV agent.[1]

References

Application Notes & Protocols for Testing Palinavir Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palinavir is a potent, peptidomimetic inhibitor of the human immunodeficiency virus (HIV) type 1 and type 2 proteases.[1][2] The HIV protease is a critical enzyme responsible for cleaving viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins required for the assembly of infectious virions.[3] By specifically targeting this enzyme, this compound blocks the maturation step of the viral replication cycle, resulting in the production of immature, non-infectious viral particles.[1][2]

These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound using established cell culture techniques. The methodologies described herein are fundamental for determining key antiviral parameters such as the 50% effective concentration (EC₅₀), 90% effective concentration (EC₉₀), and 50% cytotoxic concentration (CC₅₀), which are used to calculate the therapeutic or selectivity index (SI).

Mechanism of Action

This compound's antiviral activity is derived from its function as a competitive inhibitor of the HIV protease. It is designed to mimic the peptide linkage that the protease typically cleaves but is itself non-cleavable.[4] This binding prevents the processing of the Gag-Pol polyprotein, a crucial step for viral maturation.[1][3] The result is the release of structurally disorganized and non-infectious viral particles from the host cell.

G cluster_0 HIV Replication Cycle in Host Cell cluster_1 Viral Maturation & Inhibition Entry 1. Virus Entry & Reverse Transcription Integration 2. Integration of Viral DNA Entry->Integration Transcription 3. Transcription & Translation Integration->Transcription Polyprotein Gag-Pol Polyprotein Transcription->Polyprotein Protease HIV Protease Polyprotein->Protease Cleavage Target MatureProteins Mature Structural Proteins & Enzymes Protease->MatureProteins Processes Polyprotein NonInfectious Non-infectious Virion Protease->NonInfectious Blocked Processing Leads to: Assembly 4. Assembly Budding 5. Budding Assembly->Budding Infectious Infectious Virion Budding->Infectious Budding->NonInfectious This compound This compound This compound->Protease Inhibits MatureProteins->Assembly

Caption: this compound inhibits HIV protease, halting Gag-Pol cleavage and viral maturation.

Experimental Workflow Overview

The general procedure for evaluating the anti-HIV activity of this compound involves infecting a suitable host cell line, introducing the compound at various concentrations, and subsequently measuring the extent of viral replication and cell viability.

G cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Endpoint Analysis cluster_results Data Interpretation A 1. Seed Cells (e.g., C8166, PBMCs) B 2. Infect Cells with HIV-1 Stock A->B C 3. Add Serial Dilutions of this compound B->C D 4. Incubate (3-7 days) C->D E 5a. Collect Supernatant for Viral Quantification D->E F 5b. Assess Cell Viability of Remaining Cells D->F G p24 Antigen ELISA E->G H MTT or other Viability Assay F->H I Calculate EC50 G->I J Calculate CC50 H->J K Determine Selectivity Index (SI = CC50/EC50) I->K J->K

Caption: Workflow for determining this compound's in vitro efficacy and cytotoxicity.

Data Presentation: Efficacy and Cytotoxicity

Quantitative data from in vitro studies demonstrate this compound's potent activity against various HIV strains and its favorable safety profile in cell culture.[5]

Table 1: In Vitro Antiviral Efficacy of this compound Against HIV

HIV Strain / Isolate Cell System EC₅₀ (nM) Range EC₉₀ (nM) Range Reference
HIV-1 (Lab Strains) Cell Lines & PBMCs 0.5 - 28 5 - 91 [5]
HIV-1 (Clinical Isolates) PBMCs 3.6 - 71 26 - 235 [5]
HIV-2 Cell Lines & PBMCs 4 - 30 14 - 158 [5]
SIV Cell Lines & PBMCs 4 - 30 14 - 158 [5]
AZT-resistant HIV-1 PBMCs 3.6 - 71 26 - 235 [5]
ddI-resistant HIV-1 PBMCs 3.6 - 71 26 - 235 [5]
Nevirapine-resistant HIV-1 PBMCs 3.6 - 71 26 - 235 [5]

EC₅₀/EC₉₀ values represent the concentration of this compound required to inhibit 50% or 90% of viral replication, respectively.

Table 2: In Vitro Cytotoxicity of this compound

Cell System Assay Method CC₅₀ (µM) Range Reference
Various Cell Lines & PBMCs MTT Assay, Trypan Blue 30 - 45 [5]

CC₅₀ represents the concentration of this compound that reduces cell viability by 50%. The average CC₅₀ is approximately 35 µM.[1][2]

Table 3: Selectivity Index (SI) Calculation The selectivity index is a critical measure of a drug's therapeutic window.

Parameter Definition Example Value
CC₅₀ 50% Cytotoxic Concentration 35 µM (35,000 nM)
EC₅₀ 50% Effective Concentration 10 nM
Selectivity Index (SI) CC₅₀ / EC₅₀ 3,500

A higher SI value indicates greater selectivity of the drug for viral targets over host cells. This compound's therapeutic index exceeds 1,000.[5]

Experimental Protocols

Protocol 1: Cell Preparation and Maintenance

Objective: To prepare target cells for HIV-1 infection and drug susceptibility testing. Commonly used cells include T-lymphocytic cell lines (e.g., C8166, H9) and peripheral blood mononuclear cells (PBMCs).[5]

A. T-Cell Line Culture (e.g., C8166)

  • Materials:

    • C8166 cell line

    • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • T-75 culture flasks.

    • Incubator (37°C, 5% CO₂).

  • Procedure:

    • Maintain C8166 cells in suspension in T-75 flasks.

    • Split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁵ and 2 x 10⁶ cells/mL.

    • Prior to infection, assess cell viability using trypan blue exclusion; viability should be >95%.

B. PBMC Isolation and Activation

  • Materials:

    • Whole blood from healthy donors.

    • Ficoll-Paque PLUS.

    • Phytohemagglutinin (PHA).

    • Interleukin-2 (IL-2).

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with PBS.

    • Activate PBMCs by culturing for 48-72 hours in RPMI 1640 medium containing PHA.

    • After activation, wash the cells and maintain them in culture medium supplemented with IL-2.

Protocol 2: Antiviral Efficacy Assay (p24 Antigen Reduction)

Objective: To determine the EC₅₀ of this compound by quantifying the inhibition of HIV-1 p24 core antigen production in infected cells.[5][6]

  • Materials:

    • Prepared target cells (C8166 or activated PBMCs).

    • HIV-1 viral stock (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID₅₀).

    • This compound stock solution (in DMSO), serially diluted.

    • 96-well cell culture plates.

    • Commercially available p24 antigen ELISA kit.

  • Procedure:

    • Seed target cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Prepare serial dilutions of this compound in culture medium. Add these dilutions to the appropriate wells. Include "cells only" (no virus, no drug) and "virus control" (virus, no drug) wells.

    • Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI), for instance, 0.01.[5]

    • Incubate the plate for 3 to 7 days at 37°C, 5% CO₂. The incubation time may vary depending on the cell type and virus strain.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant from each well.

    • Quantify the amount of p24 antigen in each supernatant sample using a p24 ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.

    • Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and using non-linear regression analysis.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the CC₅₀ of this compound on the host cells used in the antiviral assay, ensuring that the observed antiviral effect is not due to cell death.[5]

  • Materials:

    • Target cells (same as used in the efficacy assay).

    • This compound stock solution, serially diluted.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., acidified isopropanol or DMSO).

    • Microplate reader (570 nm).

  • Procedure:

    • Seed target cells into a 96-well plate at the same density as the antiviral assay.

    • Add the same serial dilutions of this compound used in the efficacy assay to the wells. Include a "cells only" control (no drug).

    • Incubate the plate under the same conditions and for the same duration as the antiviral assay.

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the "cells only" control.

    • Determine the CC₅₀ value by plotting the percent cytotoxicity against the log of the drug concentration and using non-linear regression analysis.

References

Application Notes and Protocols for Preclinical Studies of Palinavir using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent inhibitor of the human immunodeficiency virus (HIV) type 1 (HIV-1) and type 2 (HIV-2) proteases.[1] Its mechanism of action involves blocking the proteolytic cleavage of viral polyprotein precursors, which is a critical step in the HIV life cycle for producing mature, infectious virions. In vitro studies have demonstrated that this compound exhibits significant antiviral activity against both laboratory and clinical isolates of HIV, including strains resistant to other antiretroviral agents.[2] Furthermore, it displays a favorable therapeutic index, indicating low cytotoxicity in various cell lines.[1][2] Based on its promising in vitro profile, in-depth preclinical evaluation in relevant animal models is a crucial step in its development pathway.[1][2]

These application notes provide a comprehensive overview of the recommended animal models and detailed protocols for the preclinical assessment of this compound's efficacy, pharmacokinetics, and toxicology.

Recommended Animal Models

The selection of appropriate animal models is critical for obtaining meaningful preclinical data that can be extrapolated to humans. For HIV research, several models are utilized, each with distinct advantages and limitations.

  • Rodent Models (Rats and Humanized Mice):

    • Sprague-Dawley Rats: Primarily used for pharmacokinetic and initial toxicology studies due to their well-characterized physiology and ease of handling.[3] Pharmacokinetic data for this compound is available in this model.

    • Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, creating a model with a functional human immune system.[4][5] They are invaluable for evaluating the in vivo efficacy of antiretroviral drugs against HIV-1.[4][6]

  • Non-Rodent Models (Dogs and Non-Human Primates):

    • Beagle Dogs: Often used in toxicology and pharmacokinetic studies for non-rodent data, as required by regulatory agencies. Their larger size allows for serial blood sampling.

    • Non-Human Primates (NHPs), such as Rhesus Macaques: Considered the gold standard for preclinical HIV research due to their close phylogenetic relationship to humans and the ability to be infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Virus (SHIV), which closely mimic HIV infection in humans.[7][8]

Data Presentation

All quantitative data from preclinical studies should be summarized in clearly structured tables to facilitate comparison and analysis.

In Vitro Antiviral Activity and Cytotoxicity of this compound
Cell Line/IsolateEC₅₀ (nM)EC₉₀ (nM)CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
HIV-1 (Laboratory Strain)0.5 - 105 - 5035>3500
HIV-1 (Clinical Isolates)5 - 3020 - 9035>1167
HIV-24 - 3014 - 15835>1167
SIV10 - 2540 - 10035>1400

Data synthesized from in vitro studies.[1][2]

Example Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
ParameterValue
Tₘₐₓ (h)Data not available in abstract
Cₘₐₓ (ng/mL)Data not available in abstract
AUC₀₋₂₄ (ng·h/mL)Data not available in abstract
t₁/₂ (h)Data not available in abstract
Bioavailability (%)Data not available in abstract

Specific quantitative data from the full study in Sprague-Dawley rats were not publicly available.[3] The table above serves as a template for presenting such data.

Example Toxicology Profile of an HIV Protease Inhibitor (Darunavir) in Rats
Study TypeSpeciesDose Levels (mg/kg/day)NOAEL (mg/kg/day)Key Findings
Embryo-fetal DevelopmentRat40, 200, 1000Maternal: 200; Fetal: 1000Reduced maternal body weight and food consumption at high dose. No effects on embryo-fetal development.[9]
Pre- and Postnatal DevelopmentRat40, 200, 1000Pup development: 40Reduction in pup body weight gain during lactation due to drug exposure via milk.[9]

This table presents example data for another protease inhibitor, Darunavir, to illustrate how toxicology data for this compound would be structured. NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

In Vivo Efficacy Assessment in Humanized Mice

This protocol describes a general method for evaluating the antiviral efficacy of this compound in a humanized mouse model of HIV-1 infection.

Objective: To determine the in vivo dose-dependent antiviral activity of this compound against HIV-1.

Animal Model: Humanized BLT (Bone Marrow/Liver/Thymus) mice.[4]

Materials:

  • This compound (formulated for oral administration)

  • HIV-1 viral stock (e.g., NL4-3)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • Quantitative PCR assay for HIV-1 RNA

Procedure:

  • Animal Acclimation: House humanized mice in a specific pathogen-free facility for at least one week prior to the study.

  • Infection: Infect mice intravenously with a known titer of HIV-1.

  • Treatment Initiation: At a pre-determined time post-infection (e.g., when plasma viremia is established), randomize mice into treatment and vehicle control groups.

  • Dosing: Administer this compound orally once or twice daily at various dose levels (e.g., 10, 30, 100 mg/kg). The vehicle control group receives the formulation vehicle only.

  • Monitoring: Monitor the health of the animals daily.

  • Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., weekly) to measure plasma HIV-1 RNA levels.

  • Endpoint: At the end of the study period (e.g., 2-4 weeks), euthanize the animals and collect tissues (e.g., spleen, lymph nodes) for virological and immunological analysis.

  • Data Analysis: Quantify plasma HIV-1 RNA levels using qPCR. Analyze the reduction in viral load in the treatment groups compared to the vehicle control group.

Workflow for In Vivo Efficacy Study:

G cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis acclimation Animal Acclimation infection HIV-1 Infection acclimation->infection randomization Randomization infection->randomization dosing This compound Dosing randomization->dosing monitoring Health Monitoring dosing->monitoring euthanasia Euthanasia & Tissue Collection dosing->euthanasia sampling Blood Sampling monitoring->sampling analysis Viral Load & Immune Analysis sampling->analysis euthanasia->analysis G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis acclimation Animal Acclimation & Cannulation iv_dose IV Dosing acclimation->iv_dose po_dose Oral Dosing acclimation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->akt Inhibition This compound->erk Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lopinavir in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lopinavir is an antiretroviral protease inhibitor commonly used in the treatment of HIV infection. Accurate and precise quantification of Lopinavir in biological matrices such as plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of Lopinavir in human plasma. The described protocol offers a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Principle

The method involves the extraction of Lopinavir and an internal standard (IS) from a biological matrix, followed by chromatographic separation on a C18 column. The separation is achieved using an isocratic mobile phase, and the analytes are detected by their absorbance in the UV spectrum. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocols

1. Materials and Reagents

  • Lopinavir reference standard

  • Internal Standard (e.g., Ritonavir)

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • HPLC grade water

  • Human plasma (drug-free)

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: Xbridge C18 (250 mm × 4.6 mm i.d., 3.5 µm particle size)[1][2].

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 3.5), acetonitrile, and methanol in a ratio of 40:50:10 (v/v/v)[1].

  • Flow Rate: 1.1 mL/min[1].

  • Detection Wavelength: 211 nm or 260 nm[3][4].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 35-40°C[3][4].

  • Run Time: Approximately 10 minutes.

3. Preparation of Solutions

  • Buffer Preparation (pH 3.5): Dissolve a calculated amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid[1].

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Lopinavir and the internal standard in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL[1].

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve[1].

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations[3].

4. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a fixed volume of the internal standard working solution.

  • Add 1.0 mL of cold acetonitrile to precipitate the plasma proteins[3].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes[4].

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system[1].

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory body recommendations[5][6][7]. Key validation parameters are summarized in the table below.

Data Presentation

Table 1: Summary of Quantitative Data for Lopinavir HPLC Method

ParameterResultReference
Linearity Range 10 - 10,000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[4]
Limit of Detection (LOD) 5 ng/mL[1]
Limit of Quantification (LOQ) 10 ng/mL[3]
Retention Time (Lopinavir) ~6.6 min[1]
Retention Time (Ritonavir - IS) ~5.7 min[1]
Intra-day Precision (%RSD) < 15%[4][8]
Inter-day Precision (%RSD) < 15%[4][8]
Accuracy (% Recovery) 85 - 115%[2][4]
Extraction Recovery 80 - 120%[4]

Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma) spike_is Spike with Internal Standard sample->spike_is precipitation Protein Precipitation (Acetonitrile) spike_is->precipitation centrifuge Centrifugation precipitation->centrifuge evaporation Evaporation of Supernatant centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Plotting integration->calibration quantification Quantification of Lopinavir calibration->quantification logical_relationship cluster_development Method Development cluster_validation Method Validation cluster_application Method Application select_column Select Column (e.g., C18) optimize_mp Optimize Mobile Phase (pH, Organic Ratio) select_column->optimize_mp select_detector Select Detection Wavelength optimize_mp->select_detector optimize_flow Optimize Flow Rate select_detector->optimize_flow linearity Linearity & Range optimize_flow->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq stability Stability lod_loq->stability routine_analysis Routine Sample Analysis stability->routine_analysis

References

Application Notes and Protocols for the Mass Spectrometry Analysis of HIV Protease Inhibitor Metabolites: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent inhibitor of the human immunodeficiency virus (HIV) type 1 and type 2 proteases.[1] The analysis of its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions. Mass spectrometry coupled with liquid chromatography (LC-MS) is the definitive method for the quantification of antiviral drugs and their metabolites in biological matrices.[2]

This document provides a detailed framework of application notes and protocols for the mass spectrometry analysis of a representative HIV protease inhibitor, analogous to this compound. Due to the limited availability of public-domain data specifically on this compound metabolism, this guide leverages established methodologies for other well-characterized HIV protease inhibitors such as Ritonavir, Lopinavir, and Saquinavir.[3][4][5][6][7][8][9][10] These protocols are intended to serve as a comprehensive starting point for developing and validating a specific assay for this compound and its metabolites.

Representative Metabolic Pathway of a HIV Protease Inhibitor

The biotransformation of HIV protease inhibitors is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the major isoform involved.[4][6][8][11] Common metabolic pathways include oxidation, N-dealkylation, and hydroxylation.[12] The following diagram illustrates a representative metabolic pathway for a hypothetical HIV protease inhibitor, reflecting common transformations observed for drugs in this class.

Metabolic_Pathway Parent_Drug Parent HIV Protease Inhibitor (e.g., this compound) Metabolite_1 Oxidative Metabolite (Hydroxylation) Parent_Drug->Metabolite_1 CYP3A4 Oxidation Metabolite_2 N-dealkylated Metabolite Parent_Drug->Metabolite_2 CYP3A4 N-dealkylation Metabolite_3 Further Oxidized Metabolite Metabolite_1->Metabolite_3 CYP3A4 Oxidation

A representative metabolic pathway for an HIV protease inhibitor.

Experimental Protocols

The following protocols are representative of methods used for the analysis of HIV protease inhibitors and their metabolites in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecule drugs from plasma samples.[13][14][15]

Materials:

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

A reversed-phase HPLC or UHPLC system is typically used for the separation of HIV protease inhibitors and their metabolites.[16][17][18]

Instrumentation:

  • A UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity)

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B and equilibrate for 2 min. |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer is ideal for the quantitative analysis of drug metabolites due to its high sensitivity and selectivity using Multiple Reaction Monitoring (MRM).[14][19]

Instrumentation:

  • A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

| Collision Gas | Argon |

Data Presentation

Quantitative data for the parent drug and its metabolites should be presented in a clear and structured table. The following table provides a template with hypothetical data for a representative HIV protease inhibitor.

AnalyteRetention Time (RT) (min)Precursor Ion (m/z)Product Ion (m/z)Linear Range (ng/mL)
Parent Drug 3.8629.4448.31 - 2000
Metabolite 1 (Oxidized) 3.2645.4464.30.5 - 500
Metabolite 2 (N-dealkylated) 2.9516.3335.20.5 - 500
Internal Standard 3.8634.4453.3-

Experimental Workflow

The overall workflow for the analysis of HIV protease inhibitor metabolites is depicted in the following diagram.

Experimental_Workflow cluster_0 Sample Handling and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation UHPLC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification and Data Review Data_Acquisition->Quantification Reporting Report Generation Quantification->Reporting

A typical workflow for the analysis of drug metabolites in plasma.

Conclusion

The protocols and methodologies outlined in this application note provide a robust and comprehensive framework for the mass spectrometric analysis of HIV protease inhibitor metabolites. While specific data for this compound is not widely available, the principles of sample preparation, liquid chromatography, and mass spectrometry detailed herein are directly applicable. By adapting these established methods, researchers and drug development professionals can develop and validate a sensitive and specific assay for the quantification of this compound and its metabolites in biological matrices, which is essential for its clinical development and therapeutic drug monitoring.

References

Application Notes and Protocols for Palinavir Resistance Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent inhibitor of the HIV-1 and HIV-2 proteases, crucial enzymes in the viral replication cycle.[1] By blocking the protease, this compound prevents the maturation of newly formed viral particles, rendering them non-infectious.[1] As with all antiretroviral agents, the emergence of drug resistance is a significant clinical challenge. This document provides detailed protocols for assessing HIV resistance to this compound using both phenotypic and genotypic approaches. Understanding the resistance profile of this compound is essential for its potential clinical application and for the development of next-generation protease inhibitors.

HIV Protease and this compound's Mechanism of Action

The HIV protease is an aspartic protease that cleaves newly synthesized polyproteins (Gag-Pol) into their functional protein components. This cleavage is a critical step in the viral life cycle, enabling the assembly of mature, infectious virions. This compound is a peptidomimetic inhibitor designed to fit into the active site of the HIV protease, blocking its function and thereby halting the maturation process.

Below is a diagram illustrating the HIV replication cycle and the specific stage at which this compound exerts its effect.

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV Virion cluster_drug Drug Intervention Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation 8. Maturation MatureVirion Mature Virion Maturation->MatureVirion ImmatureVirion->Maturation HIV Protease Action This compound This compound This compound->Maturation Inhibits

Figure 1. HIV Replication Cycle and Mechanism of this compound Action.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of HIV to an antiviral drug. This is achieved by determining the concentration of the drug required to inhibit viral replication by 50% (IC50). An increase in the IC50 for a patient-derived virus compared to a wild-type reference virus indicates resistance.

Key Experimental Workflow for Phenotypic Assay

The following diagram outlines the workflow for a recombinant virus phenotypic assay.

Phenotypic_Workflow cluster_sample Patient Sample Processing cluster_recombinant Recombinant Virus Generation cluster_assay Susceptibility Assay Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of Protease Gene RNA_Extraction->RT_PCR Ligation Ligate Protease Gene into Protease-Deleted Vector RT_PCR->Ligation Transformation Transform Bacteria and Purify Plasmid DNA Ligation->Transformation Transfection Transfect 293T Cells with Recombinant Plasmids Transformation->Transfection Harvest Harvest Recombinant Virus Transfection->Harvest Infection Infect Target Cells with Recombinant Virus in presence of varying this compound concentrations Harvest->Infection Incubation Incubate for 48-72 hours Infection->Incubation Reporter Measure Reporter Gene (e.g., Luciferase) Activity Incubation->Reporter Analysis Calculate IC50 and Fold-Change in Resistance Reporter->Analysis

Figure 2. Experimental Workflow for Phenotypic Resistance Assay.

Detailed Protocol for Phenotypic this compound Resistance Assay

1. Sample Preparation and RNA Extraction:

  • Collect peripheral blood from HIV-infected individuals in EDTA-containing tubes.

  • Separate plasma by centrifugation.

  • Extract viral RNA from plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

2. RT-PCR Amplification of the HIV-1 Protease Gene:

  • Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the protease-coding region (codons 1-99).

  • Use primers specific to conserved regions flanking the protease gene.

3. Generation of Recombinant Virus:

  • Ligate the amplified protease gene into a linearized HIV-1 vector that has its own protease gene deleted. This vector should also contain a reporter gene, such as luciferase, for easy quantification of viral replication.

  • Transform competent E. coli with the ligation product and select for colonies containing the recombinant plasmid.

  • Purify the recombinant plasmid DNA.

  • Transfect a suitable cell line, such as 293T cells, with the purified plasmid DNA to produce recombinant virus particles.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

4. Drug Susceptibility Assay:

  • Seed a permissive target cell line (e.g., MT-2 or PM-1 cells) in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Infect the target cells with the recombinant virus in the presence of the different concentrations of this compound. Include a no-drug control.

  • As a control, also infect cells with a wild-type laboratory strain of HIV-1.

  • Incubate the plates for 48-72 hours.

  • Measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's protocol.

5. Data Analysis:

  • Plot the percentage of viral inhibition against the log of the this compound concentration.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of viral replication.

  • The fold-change in resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of the wild-type reference virus.

Data Presentation: Phenotypic Resistance Data
Virus IsolateThis compound IC50 (nM)Fold-Change vs. Wild-TypeInterpretation
Wild-Type Reference1.51.0Susceptible
Patient Isolate 13.02.0Susceptible
Patient Isolate 215.010.0Intermediate Resistance
Patient Isolate 360.040.0High-Level Resistance

Note: The fold-change thresholds for defining susceptibility, intermediate resistance, and high-level resistance to this compound would need to be established through clinical correlation studies.

Genotypic Resistance Testing

Genotypic assays identify mutations in the viral genome that are known to be associated with drug resistance. For this compound, this involves sequencing the HIV protease gene.

Key Experimental Workflow for Genotypic Assay

The following diagram illustrates the workflow for genotypic resistance testing.

Genotypic_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_interpretation Interpretation Patient_Plasma Patient Plasma Sample RNA_Extraction_Geno Viral RNA Extraction Patient_Plasma->RNA_Extraction_Geno RT_PCR_Geno RT-PCR Amplification of Protease Gene RNA_Extraction_Geno->RT_PCR_Geno Purification PCR Product Purification RT_PCR_Geno->Purification Sequencing_Reaction Sanger or Next-Generation Sequencing Purification->Sequencing_Reaction Sequence_Analysis Sequence Data Analysis Sequencing_Reaction->Sequence_Analysis Alignment Align Sequence with Wild-Type Reference Sequence_Analysis->Alignment Mutation_ID Identify Amino Acid Substitutions Alignment->Mutation_ID Database_Comparison Compare with HIV Drug Resistance Databases (e.g., Stanford) Mutation_ID->Database_Comparison Resistance_Report Generate Resistance Report Database_Comparison->Resistance_Report

Figure 3. Experimental Workflow for Genotypic Resistance Assay.

Detailed Protocol for Genotypic this compound Resistance Assay

1. Sample Preparation and RT-PCR:

  • Follow the same procedure as for the phenotypic assay to extract viral RNA and amplify the protease gene.

2. PCR Product Purification and Sequencing:

  • Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sequence the purified PCR product using either Sanger sequencing or Next-Generation Sequencing (NGS) methods.

3. Sequence Analysis and Interpretation:

  • Assemble and edit the raw sequence data to obtain a consensus sequence for the viral protease gene.

  • Align the patient-derived protease sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

  • Identify all amino acid substitutions compared to the wild-type sequence.

Data Presentation: Genotypic Resistance Data
Codon PositionWild-Type Amino AcidPatient Isolate Amino AcidAssociated Resistance (to other PIs)
10LFLopinavir, Darunavir, Atazanavir
32VILopinavir, Atazanavir, Darunavir
46MIMultiple PIs
47IVLopinavir, Darunavir
54IVMultiple PIs
76LVLopinavir
82VA/F/T/SMultiple PIs
84IVMultiple PIs
90LMMultiple PIs

Note: This table lists common protease inhibitor resistance mutations. The presence of these mutations in a patient sample would suggest a higher likelihood of resistance to this compound due to potential cross-resistance.

In Vitro Selection of this compound-Resistant HIV-1

To identify novel resistance mutations to this compound, in vitro selection studies can be performed. This involves passaging HIV-1 in the presence of escalating concentrations of the drug.

Protocol for In Vitro Selection
  • Initial Infection: Infect a permissive cell line (e.g., MT-2) with a wild-type HIV-1 strain at a low multiplicity of infection.

  • Drug Application: Add this compound at a concentration close to its IC50.

  • Virus Passage: Monitor the culture for viral replication (e.g., by measuring p24 antigen levels). When viral replication is detected, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

  • Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound.

  • Genotypic and Phenotypic Analysis: At various passages, and especially when high-level resistance is achieved (i.e., the virus can replicate in high concentrations of this compound), harvest the virus and perform both genotypic and phenotypic analysis as described above to identify the mutations responsible for resistance.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the phenotypic and genotypic evaluation of HIV-1 resistance to this compound. While specific resistance mutations for this compound are not well-documented in publicly available resources, the methodologies described here are robust and widely used for other protease inhibitors. Phenotypic testing provides a direct measure of drug susceptibility, while genotypic analysis can identify mutations that may confer resistance. In vitro selection studies are crucial for identifying novel resistance pathways. Together, these approaches are essential for understanding the resistance profile of this compound and guiding its potential use in clinical settings.

References

Investigational Agent Palinavir: Application Notes for Combination Antiretroviral Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Palinavir (formerly BILA 2011 BS) is an investigational peptidomimetic inhibitor of the human immunodeficiency virus (HIV) type 1 and type 2 proteases.[1][2] Developed in the mid-1990s, preclinical studies demonstrated its potent enzymatic inhibition and antiviral activity in vitro.[2] As a protease inhibitor (PI), this compound targets a critical step in the HIV life cycle, preventing the cleavage of viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for the assembly of infectious virions.[1][3] This document provides a summary of the available preclinical data for this compound and outlines detailed protocols for its evaluation in experimental settings, relevant for its potential application in combination antiretroviral therapy (cART) research. While this compound did not advance to widespread clinical use, its profile provides a valuable case study for the evaluation of novel protease inhibitors.

Mechanism of Action

This compound functions as a competitive inhibitor of HIV protease. The enzyme, a homodimer of two 99-amino acid monomers, is an aspartyl protease essential for viral maturation.[1] It cleaves the viral Gag and Gag-Pol polyproteins at specific sites to release structural proteins (matrix, capsid, nucleocapsid) and essential viral enzymes (reverse transcriptase, integrase, and protease itself).[3][4] this compound is designed to mimic the natural peptide substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the polyprotein substrates, thereby halting the maturation process and resulting in the production of non-infectious viral particles.[2]

cluster_0 HIV Protease Active Site Protease HIV Protease (Aspartyl Protease Dimer) Products Mature Viral Proteins (Structural & Enzymatic) Protease->Products Cleaves NonInfectious Immature, Non-infectious Virion Protease->NonInfectious ActiveSite Active Site (Asp-Thr-Gly Triad) Polyprotein Gag-Pol Polyprotein (Viral Precursor) Polyprotein->Protease Binds to This compound This compound (Protease Inhibitor) This compound->Protease Competitively Binds & Inhibits

Caption: Mechanism of this compound Inhibition

Data Presentation: In Vitro Efficacy of this compound

Quantitative data from preclinical evaluations of this compound are summarized below. These studies highlight its potency against various HIV strains and its synergistic potential with other antiretroviral agents.

Table 1: Antiviral Activity of this compound Against Laboratory and Clinical HIV Strains

Virus Strain/IsolateCell TypeEC₅₀ (nM) RangeEC₉₀ (nM) Range
HIV-1 (Lab Strains)Various T-cell lines0.5 - 285 - 91
HIV-2 (Lab Strains)Various T-cell lines4 - 3014 - 158
SIV (Simian Immunodeficiency Virus)Various T-cell lines4 - 3014 - 158
HIV-1 (Clinical Isolates)PBMC0.5 - 285 - 91
Data sourced from Lamarre et al., 1997.[2]

Table 2: Cytotoxicity and Combination Effects of this compound

ParameterCell TypesResult
Average Cytotoxic Concentration (CC₅₀)Various target cells35 µM
Combination with: Effect on HIV-1 Replication
Zidovudine (AZT)T-cell linesSynergy or Additivity
Didanosine (ddI)T-cell linesSynergy or Additivity
NevirapineT-cell linesSynergy or Additivity
Data sourced from Lamarre et al., 1997.[2][5] this compound demonstrated a favorable therapeutic index and showed potent activity against viral isolates resistant to nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine and didanosine, and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound or other novel protease inhibitors.

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and standard biochemical procedures for measuring the direct inhibitory activity of a compound on purified HIV-1 protease.

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 protease activity (IC₅₀).

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 5.5)

  • This compound (or test compound) stock solution in DMSO

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = ~330/450 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a dilution series of this compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

    • Prepare Enzyme Control (no inhibitor), Positive Control (Pepstatin A), and Blank (no enzyme) wells.

  • Assay Setup:

    • To each well of a 96-well plate, add 80 µL of the appropriate solution:

      • Blank: Assay Buffer

      • Enzyme Control: HIV-1 Protease in Assay Buffer

      • Positive Control: HIV-1 Protease + Pepstatin A in Assay Buffer

      • Test Wells: HIV-1 Protease + diluted this compound in Assay Buffer

    • Add 10 µL of the test compound dilutions (or solvent control) to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare the Substrate Solution by diluting the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

    • Add 10 µL of the Substrate Solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = ~330/450 nm) in kinetic mode every 1-2 minutes for 60-120 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the rate of the Blank from all other readings.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

start Start prep Prepare Reagents: - this compound Dilutions - Enzyme & Substrate start->prep plate Plate Setup (96-well): Add Enzyme & Inhibitor prep->plate incubate Incubate (15 min, RT) plate->incubate add_sub Add Substrate to Initiate Reaction incubate->add_sub read Kinetic Read: Measure Fluorescence (60-120 min, 37°C) add_sub->read analyze Data Analysis: - Calculate Reaction Rates - Plot Dose-Response Curve - Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for HIV-1 Protease Inhibition Assay
Protocol 2: Cell-Based Antiviral Activity Assay

This protocol determines the efficacy of this compound in inhibiting HIV-1 replication in a cell culture model.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HIV-1 replication in susceptible human cells.

Materials:

  • Susceptible host cells (e.g., MT-4, CEM-SS, or TZM-bl reporter cells)

  • Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics

  • Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., MTS or MTT)

  • p24 antigen ELISA kit or luciferase assay system (for TZM-bl cells)

  • 96-well clear and/or white-walled tissue culture plates

Procedure:

  • Cell Plating:

    • Seed the host cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in 50 µL of culture medium.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 50 µL of the diluted compound to the appropriate wells. Include "cells only" (no virus, no drug) and "virus control" (virus, no drug) wells.

  • Virus Infection:

    • Dilute the HIV-1 stock to a predetermined titer (e.g., a multiplicity of infection (MOI) of 0.01-0.05).

    • Add 50 µL of the diluted virus to all wells except the "cells only" control wells.

    • The final volume in each well is now 150 µL.

  • Incubation:

    • Incubate the plate for 4-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Endpoint Measurement:

    • Method A (p24 Antigen ELISA):

      • After incubation, centrifuge the plate and collect the cell culture supernatant.

      • Quantify the amount of p24 viral antigen in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

    • Method B (Reporter Gene Assay - TZM-bl cells):

      • After incubation (typically 48 hours for this cell line), lyse the cells and measure luciferase activity using a luminometer.

  • Cytotoxicity Assay:

    • In a parallel plate prepared identically but without virus, add a cell viability reagent (e.g., MTS) to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each drug concentration relative to the virus control.

    • Plot the percent inhibition vs. drug concentration to determine the EC₅₀.

    • Plot cell viability vs. drug concentration to determine the CC₅₀.

    • Calculate the Therapeutic Index (TI) as CC₅₀ / EC₅₀.

start Start plate_cells Seed Host Cells in 96-well Plate start->plate_cells add_drug Add Serial Dilutions of this compound plate_cells->add_drug infect Infect with HIV-1 add_drug->infect incubate Incubate Plate (4-7 days, 37°C) infect->incubate measure Measure Endpoint incubate->measure p24 p24 Antigen ELISA (Supernatant) measure->p24 Option A reporter Reporter Assay (e.g., Luciferase) measure->reporter Option B analyze Data Analysis: Determine EC₅₀, CC₅₀, TI p24->analyze reporter->analyze end End analyze->end

Caption: Workflow for Cell-Based Antiviral Assay

Signaling Pathway: HIV Life Cycle and Protease Inhibition

The HIV life cycle is a multi-stage process that offers several targets for antiretroviral drugs. Protease inhibitors like this compound act at the final stage, "Maturation," after the newly formed virus particle has budded from the host cell.

HIV_Lifecycle Entry 1. Binding & Fusion (Entry) RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Transcription 4. Transcription (DNA -> Viral RNA) Integration->Transcription Assembly 5. Assembly (New Virus Components) Transcription->Assembly Budding 6. Budding (Immature Virion Release) Assembly->Budding Maturation 7. Maturation Budding->Maturation Protease HIV Protease cleaves Gag-Pol Maturation->Protease Infectious Infectious Virion Protease->Infectious This compound This compound (Protease Inhibitor) This compound->Protease Blocks

Caption: HIV Life Cycle and the Target of this compound

References

Application Notes and Protocols for Palinavir Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palinavir is a potent inhibitor of the human immunodeficiency virus (HIV) type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2][3] By binding to the active site of the viral protease, this compound prevents the cleavage of viral polyprotein precursors, which is a crucial step in the production of mature, infectious virions.[2][4] This mechanism of action effectively halts the viral replication cycle.[2]

The complexity of diseases like HIV often necessitates combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity.[5] Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[6] This principle is pivotal in the development of effective therapeutic regimens. Studies have already demonstrated that combinations of this compound with reverse transcriptase inhibitors such as zidovudine (AZT), didanosine (ddI), or nevirapine result in synergistic or additive inhibition of HIV-1 replication.[1][2]

These application notes provide detailed experimental designs and protocols for assessing the synergistic potential of this compound with other therapeutic agents. The methodologies described herein are fundamental for preclinical drug development and for optimizing combination therapies.

Experimental Design for Synergy Studies

The evaluation of drug interactions is a critical component of preclinical research.[7] A robust experimental design is essential for accurately determining whether a drug combination is synergistic, additive, or antagonistic.

Key Methodologies:

  • Checkerboard Assay: This is a widely used in vitro method to screen for synergy between two compounds.[8][9][10] It involves a two-dimensional titration of both drugs, alone and in combination, across a microplate.

  • Isobologram Analysis: This graphical method provides a visual representation of drug interactions.[6][11][12][13] It plots the concentrations of two drugs that produce a specific level of effect. Combinations falling below the line of additivity are considered synergistic.[12][14]

  • Combination Index (CI): The CI method, developed by Chou and Talalay, offers a quantitative measure of the degree of drug interaction.[15][16][17] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[15][17][18]

The following diagram illustrates a typical workflow for a drug synergy study.

G cluster_setup Experimental Setup cluster_assay Checkerboard Assay cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation cell_culture Cell Culture serial_dilution Serial Dilutions cell_culture->serial_dilution drug_prep Drug Preparation (this compound & Partner Drug) drug_prep->serial_dilution plate_setup 96-well Plate Setup serial_dilution->plate_setup incubation Incubation plate_setup->incubation readout Assay Readout (e.g., Viability, Viral Load) incubation->readout data_analysis Data Analysis (IC50, CI, Isobologram) readout->data_analysis synergy_determination Synergy Determination data_analysis->synergy_determination

Figure 1: Experimental workflow for a drug synergy study.

Detailed Experimental Protocol: Checkerboard Assay

This protocol details the steps for performing a checkerboard assay to evaluate the synergy between this compound and a partner drug (Drug B) against a specific cell line or viral strain.

Materials:

  • This compound (stock solution of known concentration)

  • Partner Drug B (stock solution of known concentration)

  • Appropriate cell line (e.g., HIV-infected T-cell line)

  • Cell culture medium and supplements

  • 96-well microplates

  • Multichannel pipette

  • CO2 incubator

  • Plate reader for assay readout (e.g., spectrophotometer, fluorometer)

  • Reagents for viability or viral load assessment (e.g., MTT, luciferase reporter assay)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the appropriate number of cells per well and incubate overnight to allow for cell attachment.

  • Drug Dilution Preparation:

    • Prepare serial dilutions of this compound and Drug B in cell culture medium. It is common to prepare 2-fold serial dilutions.[8]

    • For an 8x8 checkerboard, prepare seven dilutions for each drug, plus a drug-free control.

  • Checkerboard Setup:

    • Along the x-axis of the 96-well plate, add increasing concentrations of this compound to each column.

    • Along the y-axis, add increasing concentrations of Drug B to each row.

    • The well at the intersection of each row and column will contain a unique combination of this compound and Drug B concentrations.

    • Include columns and rows with each drug alone to determine their individual dose-response curves.[19]

    • Include wells with cells only (no drug) as a negative control and wells with medium only as a background control.

  • Incubation: Incubate the plate for a duration appropriate for the assay (e.g., 48-72 hours).

  • Assay Readout: Perform the selected assay to measure the endpoint (e.g., cell viability, viral replication).

  • Data Analysis:

    • Calculate the percentage of inhibition for each well relative to the drug-free control.

    • Determine the IC50 (the concentration of a drug that inhibits 50% of the measured effect) for each drug alone and for each combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[17] The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce the same effect.[15]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values for this compound and Partner Drug B

DrugIC50 (nM)
This compoundValue
Drug BValue

Table 2: Combination Index (CI) Values for this compound and Drug B Combinations

This compound (nM)Drug B (nM)% InhibitionCombination Index (CI)Interpretation
Conc A1Conc B1ValueValueSynergy/Additive/Antagonism
Conc A2Conc B2ValueValueSynergy/Additive/Antagonism
Conc A3Conc B3ValueValueSynergy/Additive/Antagonism
...............

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18]

Signaling Pathway Considerations

Protease inhibitors can modulate various cellular signaling pathways.[20][21][22] Understanding these effects can provide insights into the mechanisms of synergy. For example, some protease inhibitors have been shown to affect the ubiquitin-proteasome pathway, which is involved in the degradation of many regulatory proteins.[21] The following diagram illustrates a simplified signaling pathway that could be modulated by a protease inhibitor, potentially leading to synergistic effects when combined with another agent that targets a different node in the pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal1 Signaling Protein 1 Receptor->Signal1 Activation Signal2 Signaling Protein 2 Signal1->Signal2 Phosphorylation Proteasome Proteasome Signal2->Proteasome Degradation TF Transcription Factor Signal2->TF Translocation Gene Gene Expression TF->Gene Transcription This compound This compound This compound->Proteasome Inhibition DrugB Partner Drug B DrugB->Signal1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Palinavir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of Palinavir. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Disclaimer: this compound is a potent HIV-1 protease inhibitor.[1] Information on specific methods to enhance its aqueous solubility is limited in publicly available literature. The following guidance is based on established techniques for improving the solubility of other poorly water-soluble drugs, particularly Lopinavir, a structurally and functionally similar HIV protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in solubilizing this compound?

Like many HIV protease inhibitors, this compound is expected to have low aqueous solubility due to its molecular structure. This poor solubility can significantly hinder its dissolution rate and subsequent oral bioavailability, posing a major challenge for formulation development.[2][3]

Q2: What are the most common strategies to improve the aqueous solubility of poorly soluble drugs like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[4] Common approaches include:

  • Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible co-solvent to increase drug solubility.[5]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[6][7][8][9]

  • Nanoparticle-Based Systems: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[2][3][10][11][12][13][14] This includes nanosuspensions and solid lipid nanoparticles.

  • Prodrugs: Chemically modifying the drug to create a more soluble derivative that converts back to the active form in the body.[15][16][17][18][19]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[20][21][22]

  • pH Adjustment: Modifying the pH of the formulation to a level where the drug is more soluble.[5][23][24]

Troubleshooting Guides

Issue 1: Co-solvent screening yields minimal solubility improvement.

Possible Cause & Solution:

  • Inappropriate Co-solvent Selection: The polarity of the co-solvent may not be optimal for this compound.

    • Troubleshooting Step: Screen a wider range of pharmaceutically acceptable co-solvents with varying polarities. For Lopinavir, polyethylene glycol (PEG 400) was found to be a highly effective co-solvent compared to propylene glycol (PG) and glycerin.[5]

  • Incorrect Co-solvent:Water Ratio: The concentration of the co-solvent is critical for achieving maximum solubility.

    • Troubleshooting Step: Experiment with different volume-to-volume ratios of the co-solvent and water. A systematic approach, creating mixtures from 100:0 to 20:80 (water:co-solvent), can help identify the optimal concentration.[5]

Issue 2: Solid dispersion shows poor stability and recrystallization upon storage.

Possible Cause & Solution:

  • Weak Drug-Polymer Interactions: Insufficient interaction between this compound and the polymer matrix can lead to phase separation and recrystallization.

    • Troubleshooting Step: Select polymers that can form strong intermolecular interactions, such as hydrogen bonds, with this compound. For Lopinavir, polymers like Kollidon VA 64 and Soluplus® have shown to form stable solid dispersions.[6][7]

  • Suboptimal Preparation Method: The method used to prepare the solid dispersion can influence its stability.

    • Troubleshooting Step: Compare different preparation techniques. Hot-melt extrusion can lead to stronger intermolecular interactions and more stable solid dispersions compared to the solvent evaporation method.[6][7]

Issue 3: Nanoparticle formulation exhibits particle aggregation.

Possible Cause & Solution:

  • Inadequate Stabilization: Insufficient surfactant or stabilizer concentration can lead to particle aggregation.

    • Troubleshooting Step: Optimize the concentration of the surfactant. The choice of surfactant is also crucial for maintaining the stability of the nanosuspension.[10][14]

  • High Stirring Speed During Preparation: While stirring is necessary, excessive speed can sometimes promote aggregation.

    • Troubleshooting Step: If using an anti-solvent precipitation method, optimize the stirring speed. A factorial design approach can be employed to study the effect of stirring speed and surfactant concentration on particle size and stability.[10]

Issue 4: Prodrug shows low conversion back to the parent drug.

Possible Cause & Solution:

  • Enzymatic Instability of the Prodrug Linkage: The chemical bond linking the promoiety to this compound may be too stable to be cleaved efficiently in vivo.

    • Troubleshooting Step: Synthesize different types of prodrugs with varying linker chemistries. For Lopinavir, peptide prodrugs have been shown to successfully convert to the parent drug.[15][17]

  • Incorrect In Vitro Model for Evaluation: The in vitro system used to assess prodrug conversion may lack the necessary enzymes.

    • Troubleshooting Step: Use appropriate in vitro models that mimic the in vivo environment where the prodrug is expected to be activated, such as Caco-2 cell homogenates or liver microsomes.[15][17]

Data Presentation

Table 1: Solubility Enhancement of Lopinavir using Co-solvents

Co-solventWater:Co-solvent Ratio (%v/v)Lopinavir Solubility (mg/100 mL)Fold Increase
Water (Control)100:02.021.0
Propylene Glycol (PG)20:80>100 (estimated)>49.5
PEG 40020:80>100 (estimated)>49.5
Glycerin20:80>100 (estimated)>49.5
Data adapted from a study on Lopinavir, which showed significant solubility enhancement with various co-solvents. The exact solubility in 80% co-solvent mixtures exceeded the measurement limit of the experiment.[5]

Table 2: Solubility Enhancement of Lopinavir via Cocrystallization

FormulationMethodFold Increase in Aqueous Solubility
Lopinavir-Ritonavir Co-amorphousWet Grinding3.7
Lopinavir-Ritonavir CocrystalsSolvent Evaporation5.9
Data from a study on Lopinavir-Ritonavir cocrystals.[25]

Table 3: Aqueous Solubility of Lopinavir and its Amino Acid Prodrugs

CompoundSolubility in DDW (µg/mL)
Lopinavir (LPV)Not explicitly stated, but prodrugs show higher solubility
Isoleucine-LPV625 ± 27
Methionine-LPV362 ± 21
Tryptophan-LPV274 ± 11
Data from a study on amino acid prodrugs of Lopinavir.[16]

Experimental Protocols

Protocol 1: Co-solvency Method for Solubility Enhancement

This protocol is adapted from a study on Lopinavir.[5]

  • Preparation of Co-solvent Mixtures: Prepare various mixtures of water and a selected co-solvent (e.g., PEG 400, Propylene Glycol) in different volume-to-volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80).

  • Drug Addition: Transfer 100 mL of each solvent mixture into a 250 mL stoppered conical flask. Accurately weigh and add an excess amount of this compound to each flask.

  • Equilibration: Place the flasks on a magnetic stirrer at a constant speed (e.g., 50 rpm) and room temperature for a set period (e.g., 20 minutes) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, withdraw a sample from each flask and filter it through a 0.22 µm pore size filter to remove any undissolved drug particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation

This protocol is based on general methods for preparing solid dispersions.[6][7]

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., Kollidon VA 64, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol). A wetting agent like sorbitan monolaurate can also be added.

  • Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and physical form (amorphous vs. crystalline) using techniques like DSC, PXRD, and FTIR.

Visualizations

experimental_workflow_co_solvency cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Co-solvent/ Water Mixtures add_drug Add Excess This compound prep_solvent->add_drug Step 1 equilibrate Equilibrate (Stirring) add_drug->equilibrate Step 2 sample_filter Sample and Filter (0.22 µm) equilibrate->sample_filter Step 3 quantify Quantify this compound (e.g., HPLC) sample_filter->quantify Step 4

Caption: Workflow for the Co-solvency Solubility Enhancement Method.

logical_relationship_solid_dispersion cluster_components Components cluster_process Process cluster_result Resulting Formulation cluster_outcome Outcome This compound This compound (Poorly Soluble, Crystalline) process Solid Dispersion (e.g., Hot-Melt Extrusion) This compound->process carrier Hydrophilic Carrier (e.g., Soluplus®) carrier->process solid_dispersion Amorphous Solid Dispersion process->solid_dispersion outcome Enhanced Aqueous Solubility & Dissolution solid_dispersion->outcome

Caption: Logical Relationship in Solid Dispersion for Solubility Enhancement.

References

Technical Support Center: Troubleshooting Palinavir Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palinavir. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2][3] Its antiviral activity is specific to the inhibition of the viral protease, which is a critical enzyme in the HIV life cycle responsible for cleaving viral polyproteins into functional proteins. By blocking this step, this compound prevents the maturation of new infectious virions.[1][2][3] It acts at a late stage in the replicative cycle of HIV-1.[1][2]

Q2: Why is my this compound precipitating in the cell culture media?

This compound, like many protease inhibitors, is a lipophilic molecule with potentially low aqueous solubility.[4][5][6] Precipitation in cell culture media can be triggered by a variety of factors, including:

  • pH shifts: Changes in the media's pH can alter the ionization state of this compound, affecting its solubility.[7][8][9][10]

  • Temperature fluctuations: Temperature changes, such as moving media from refrigeration to an incubator, can decrease the solubility of some compounds.[8][10][11]

  • High concentration: Exceeding the solubility limit of this compound in the specific cell culture medium will lead to precipitation.

  • Interactions with media components: this compound may interact with proteins (like those in fetal bovine serum), salts, or other components in the media, leading to the formation of insoluble complexes.

  • Solvent shock: The method of diluting a concentrated stock of this compound can cause localized high concentrations that precipitate before the compound can be evenly dispersed.

Q3: Can the type of cell culture media influence this compound precipitation?

Yes, the composition of the cell culture media can significantly impact the solubility of this compound. Different media formulations have varying concentrations of salts, amino acids, vitamins, and buffering agents, all of which can influence the solubility of a dissolved compound. The presence and concentration of serum (e.g., FBS) can also play a crucial role, as proteins in the serum can sometimes help to solubilize hydrophobic compounds, but can also contribute to precipitation under certain conditions.

Troubleshooting Guide

If you are observing precipitation of this compound in your cell culture experiments, follow these steps to identify and resolve the issue.

Step 1: Initial Observation and Characterization
  • Visual Inspection: Describe the precipitate. Is it crystalline, amorphous, or flocculant? Does it appear immediately after adding this compound or over time?

  • Microscopic Examination: Examine the culture under a microscope. Are the precipitates attached to the cells, floating in the media, or coating the culture vessel? This can help distinguish between drug precipitate and other issues like contamination.

Step 2: Review Preparation and Handling Procedures
  • Stock Solution:

    • Solvent: What solvent was used to dissolve this compound? Ensure it is appropriate and that the stock concentration is not too high.

    • Storage: How is the stock solution stored? Avoid repeated freeze-thaw cycles which can promote precipitation.

  • Working Solution Preparation:

    • Dilution Method: How is the stock solution diluted into the media? Avoid adding a small volume of cold stock directly into a large volume of warm media. Pre-warming the stock solution slightly or adding it to a smaller volume of media first can help.

    • Mixing: Are you mixing the solution thoroughly but gently after adding this compound?

Step 3: Systematic Investigation of Potential Causes

The following table outlines potential causes of precipitation and suggested experiments to troubleshoot them.

Potential Cause Troubleshooting Experiment Expected Outcome if Cause is Identified
pH Imbalance Measure the pH of the cell culture media before and after adding this compound. Prepare media with slightly different pH values (within the tolerable range for your cells) and test this compound solubility.The precipitation will be reduced or eliminated in the media with the optimized pH.
Temperature Effects Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Also, try pre-warming the stock solution to room temperature.Precipitation is reduced when temperature differences between the stock solution and the media are minimized.
High Concentration Perform a dose-response experiment with a range of this compound concentrations to determine the solubility limit in your specific cell culture setup.A clear concentration threshold for precipitation will be identified.
Media Component Interaction Test the solubility of this compound in the basal media without serum or other supplements. Gradually add back components to identify the one causing precipitation.The component that triggers precipitation upon its addition will be identified.
Solvent Shock Instead of a single dilution, perform a serial dilution of the this compound stock in the cell culture media.Gradual dilution prevents localized high concentrations and reduces precipitation.
Experimental Protocols

Protocol 1: Determining the Solubility Limit of this compound in Cell Culture Media

  • Prepare a series of this compound concentrations in your complete cell culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

  • Also prepare a "no drug" control.

  • Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that matches your typical experiment duration.

  • Visually and microscopically inspect each concentration for the presence of a precipitate.

  • (Optional) To quantify, centrifuge the samples and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like HPLC.

  • The highest concentration that remains clear is the approximate solubility limit.

Protocol 2: Evaluating the Effect of pH on this compound Solubility

  • Prepare several aliquots of your basal cell culture medium.

  • Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.

  • Add this compound to each pH-adjusted medium at a concentration known to be close to its solubility limit.

  • Incubate under standard conditions and observe for precipitation as described in Protocol 1.

Visualizations

G Troubleshooting Workflow for this compound Precipitation cluster_investigation Systematic Investigation A Precipitation Observed B Characterize Precipitate (Visual & Microscopic) A->B C Review Preparation Protocol (Stock & Working Solutions) B->C D Systematic Investigation C->D D1 Test pH Effect D2 Test Temperature Effect D3 Determine Solubility Limit D4 Evaluate Media Components D5 Optimize Dilution Method E Is the issue resolved? F Implement Optimized Protocol E->F Yes G Contact Technical Support E->G No D1->E D2->E D3->E D4->E D5->E

Caption: A flowchart for troubleshooting this compound precipitation.

G HIV Protease Inhibition by this compound A HIV RNA B Reverse Transcription A->B C Viral DNA B->C D Integration into Host Genome C->D E Proviral DNA D->E F Transcription & Translation E->F G Gag-Pol Polyprotein F->G H HIV Protease G->H cleavage M Non-infectious Virion G->M no cleavage J Mature Viral Proteins H->J I This compound I->H inhibits K New Virion Assembly J->K L Infectious Virion K->L

Caption: The mechanism of action of this compound in the HIV life cycle.

References

Palinavir In Vitro Experimentation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Palinavir dosage in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[1][2] The HIV protease is a critical enzyme that cleaves viral polyproteins into functional proteins necessary for the maturation of new, infectious virions. This compound mimics the peptide linkage that the protease normally cleaves but is itself non-cleavable. By binding to the active site of the protease, this compound blocks this cleavage process. This results in the production of immature, non-infectious viral particles, thus inhibiting the replication of the virus.[1][2][3]

cluster_virus HIV Life Cycle cluster_inhibition Mechanism of Inhibition Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Gag-Pol_Polyprotein Gag-Pol_Polyprotein Translation->Gag-Pol_Polyprotein Produces HIV_Protease HIV_Protease Gag-Pol_Polyprotein->HIV_Protease Target for cleavage Immature_Non-infectious_Virus Immature_Non-infectious_Virus Gag-Pol_Polyprotein->Immature_Non-infectious_Virus Forms This compound This compound HIV_Protease->this compound binds to & inhibits Mature_Viral_Proteins Mature_Viral_Proteins HIV_Protease->Mature_Viral_Proteins Cleavage Blocked Virion_Assembly Virion_Assembly Mature_Viral_Proteins->Virion_Assembly Budding Budding Virion_Assembly->Budding Mature_Infectious_Virus Mature_Infectious_Virus Budding->Mature_Infectious_Virus

Mechanism of Action of this compound.

Q2: What is a recommended starting concentration range for this compound in antiviral assays?

Based on in vitro studies, the 50% effective concentration (EC50) of this compound typically ranges from 0.5 nM to 30 nM for various laboratory strains and clinical isolates of HIV-1, HIV-2, and simian immunodeficiency virus (SIV).[1][2] Therefore, a good starting point for your experiments would be to test a range of concentrations around this EC50, for example, from 0.1 nM to 100 nM.

Q3: How do I determine the optimal this compound concentration for my specific cell line and virus strain?

To determine the optimal concentration, you should perform a dose-response experiment to establish both the efficacy (EC50) and cytotoxicity (CC50) in your specific experimental system. A standard approach involves:

  • Cell Viability/Cytotoxicity Assay: Treat your chosen cell line with a serial dilution of this compound (e.g., 10 µM down to 1 nM) for a duration equivalent to your planned antiviral assay. This will allow you to determine the CC50, the concentration at which 50% of the cells are killed.

  • Antiviral Activity Assay: Infect your cell line with your virus strain of interest and simultaneously treat the cells with a serial dilution of this compound (e.g., 100 nM down to 0.1 nM). After a set incubation period (e.g., 3-7 days), measure a marker of viral replication, such as p24 antigen levels. This will allow you to determine the EC50, the concentration at which viral replication is inhibited by 50%.

The optimal concentration will be well below the CC50 value while providing significant antiviral activity (typically at or above the EC90).

cluster_setup Experimental Setup cluster_assays Concurrent Assays cluster_analysis Data Analysis A Prepare Cell Culture C Cytotoxicity Assay (CC50) (Uninfected Cells + this compound) A->C D Antiviral Assay (EC50) (Infected Cells + this compound) A->D B Prepare Serial Dilutions of this compound B->C B->D E Measure Cell Viability (e.g., MTT Assay) C->E F Measure Viral Replication (e.g., p24 ELISA) D->F G Calculate CC50 & EC50 E->G F->G H Determine Therapeutic Index (CC50 / EC50) G->H I Select Optimal Dosage (Well below CC50, at or above EC90) H->I

Workflow for Optimizing this compound Dosage.

Troubleshooting Guide

Q4: I am observing high cytotoxicity in my experiments, even at low concentrations. What could be the cause?

  • Solvent Toxicity: this compound is often dissolved in DMSO.[4] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that you include a vehicle control (medium with the same amount of DMSO but no this compound) in your experiments.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. The average CC50 is around 35 µM, but it can range from 30 to 45 µM depending on the cell line.[1][5][6] It is crucial to determine the CC50 for your specific cell line.

  • Incorrect Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentrations.

Q5: My antiviral assay shows inconsistent or no inhibition of viral replication. What should I check?

  • Drug Stability: Ensure that your this compound stock solutions have been stored correctly. This compound should be stored dry and protected from light, at 0-4°C for short-term use or -20°C for long-term storage.[4] Avoid repeated freeze-thaw cycles. While specific stability data for this compound at elevated temperatures is not widely published, related protease inhibitors like Lopinavir have shown instability at temperatures above 25°C.[7][8]

  • Drug-Protein Interaction: The presence of high concentrations of serum proteins in the culture medium can sometimes reduce the effective concentration of a drug. If you suspect this is an issue, you can try performing the assay in a medium with a lower serum concentration, but be aware this may also affect cell health and viral replication.

  • Resistant Virus Strain: While this compound is effective against some resistant strains, it's possible you are working with a virus that has mutations in the protease gene, conferring resistance to this compound.

  • Timing of Addition: this compound acts at a late stage in the viral life cycle by inhibiting the processing of polyproteins.[1][2] Adding the drug long after infection may not be as effective. Ensure the drug is added at the time of infection or shortly after.

Start Inconsistent Antiviral Activity? Q1 Is the final DMSO concentration <0.5%? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the drug stored correctly? (Protected from light, -20°C long-term) A1_Yes->Q2 Sol1 Adjust DMSO concentration. Include vehicle control. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the virus strain known to be sensitive to this compound? A2_Yes->Q3 Sol2 Use a fresh aliquot of this compound. Review storage protocol. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the drug added at the start of the infection? A3_Yes->Q4 Sol3 Sequence the protease gene of the virus. Test a different virus strain. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature or technical support. A4_Yes->End Sol4 Optimize the time of drug addition relative to infection. A4_No->Sol4

Troubleshooting Inconsistent Results.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineEC50 (nM)EC90 (nM)Citation
HIV-1 (Various Strains)Various Cell Lines & PBMCs0.5 - 285 - 91[5]
HIV-2Various Cell Lines & PBMCs4 - 3014 - 158[5]
SIVVarious Cell Lines & PBMCs4 - 3014 - 158[5]
HIV-1 (AZT-resistant)PBMCs3.6 - 7126 - 235[5]
HIV-1 (ddI-resistant)PBMCs3.6 - 7126 - 235[5]
HIV-1 (Nevirapine-resistant)PBMCs3.6 - 7126 - 235[5]

Table 2: In Vitro Cytotoxicity of this compound

Cell TypeAssay MethodCC50 (µM)Citation
Various Cell Lines & PBMCsMTT Assay, Trypan Blue30 - 45[5][6]
Average across various target cellsNot Specified~35[1][2]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a cell-only control (medium only).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions, vehicle control, and medium control to the respective wells.

  • Incubation: Incubate the plate for a period equivalent to your planned antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. Plot the viability against the drug concentration and use a non-linear regression model to determine the CC50 value.

Protocol 2: Determination of Antiviral Activity (EC50) using p24 Antigen ELISA

  • Cell Plating: Seed target cells (e.g., C8166 or activated PBMCs) in a 96-well plate.

  • Infection and Treatment: Add the HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to the wells. Immediately after, add serial dilutions of this compound prepared in culture medium. Include a virus control (cells + virus, no drug) and a cell control (cells only, no virus or drug).

  • Incubation: Incubate the plate for 3-7 days to allow for viral replication.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the EC50 and EC90 values.

References

Technical Support Center: Overcoming Palinavir Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the solution instability of Palinavir.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C[1].

Q2: In which solvent is this compound known to be soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO)[1]. For other solvents, solubility testing is recommended.

Q3: What are the common causes of this compound degradation in solution?

A3: While specific degradation pathways for this compound are not extensively documented, HIV protease inhibitors with similar structures are susceptible to degradation through hydrolysis and oxidation. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can contribute to instability.

Q4: Are there general strategies to improve the stability of HIV protease inhibitors like this compound in solution?

A4: Yes, several formulation strategies can enhance the stability of peptide-like HIV protease inhibitors. These include pH optimization, the use of antioxidants, chelation of metal ions, and the addition of stabilizing excipients such as polymers and surfactants. For some protease inhibitors, formulation as amorphous solid dispersions or within nanoparticle-based systems has proven effective[2].

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for monitoring the concentration of this compound and detecting the presence of any degradation products over time[3][4].

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers
Potential Cause Troubleshooting Steps
Poor aqueous solubility Prepare a concentrated stock solution of this compound in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
pH-dependent solubility Determine the pH-solubility profile of this compound to identify the optimal pH range for its solubility. Adjust the pH of your buffer accordingly.
Salt effects Evaluate the effect of different salt types and concentrations on this compound's solubility. In some cases, specific salts can either increase or decrease solubility.
Issue 2: Loss of this compound Potency in Solution Over Time
Potential Cause Troubleshooting Steps
Hydrolytic degradation Control the pH of the solution using a suitable buffer system. Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down hydrolysis.
Oxidative degradation Protect the solution from light by using amber vials or covering the container with aluminum foil. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), ensuring they are compatible with your experiment.
Adsorption to container surfaces Use low-protein-binding tubes and containers. Consider adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80) to reduce adsorption, if compatible with the intended application.

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following tables provide representative data based on studies of other HIV protease inhibitors, such as Lopinavir and Darunavir, to guide your experimental design.

Table 1: Representative Solubility of HIV Protease Inhibitors in Various Solvents

SolventLopinavir Solubility (mg/mL)Darunavir Solubility (mg/mL)
WaterInsolublePractically Insoluble
Ethanol100High
DMSO100-
Propylene Glycol-Very Soluble
Polyethylene Glycol 400 (PEG 400)-Very Soluble

Data for Lopinavir and Darunavir are sourced from publicly available information and are intended for illustrative purposes. Actual solubility of this compound may vary.

Table 2: Representative Forced Degradation Profile of an HIV Protease Inhibitor (Lopinavir)

Stress Condition% Degradation
Acid Hydrolysis (1N HCl, 60°C, 30 min)Significant
Base Hydrolysis (2N NaOH, 60°C, 30 min)Significant
Oxidative (20% H₂O₂, 60°C, 30 min)Moderate
Thermal (60°C, 48 hours)Minimal
Photolytic (UV light, 48 hours)Minimal

This data is based on a forced degradation study of Lopinavir and is intended to provide a general understanding of potential degradation pathways.[3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, calibrated container.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.

  • Mixing: Gently vortex or sonicate the mixture until the this compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C for long-term use or 0-4°C for short-term use[1].

Protocol 2: Forced Degradation Study for this compound (Adapted from Lopinavir Protocol)

This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N NaOH. Incubate at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 30 minutes).

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period (e.g., 48 hours).

  • Analysis: Analyze all samples, including a control (unstressed stock solution), using a suitable HPLC method to separate this compound from its degradation products.

Visualizations

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly New Virion New Virion Viral Assembly->New Virion This compound This compound This compound->HIV Protease Inhibition

Caption: Mechanism of action of this compound in inhibiting HIV replication.

Troubleshooting_Workflow Start Start This compound Solution Instability Observed This compound Solution Instability Observed Start->this compound Solution Instability Observed Precipitation? Precipitation? This compound Solution Instability Observed->Precipitation? Loss of Potency? Loss of Potency? Precipitation?->Loss of Potency? No Check Solvent System Check Solvent System Precipitation?->Check Solvent System Yes Control pH with Buffer Control pH with Buffer Loss of Potency?->Control pH with Buffer Yes End End Loss of Potency?->End No Optimize pH Optimize pH Check Solvent System->Optimize pH Evaluate Salt Effects Evaluate Salt Effects Optimize pH->Evaluate Salt Effects Re-evaluate Formulation Re-evaluate Formulation Evaluate Salt Effects->Re-evaluate Formulation Protect from Light & Oxygen Protect from Light & Oxygen Control pH with Buffer->Protect from Light & Oxygen Use Low-Binding Containers Use Low-Binding Containers Protect from Light & Oxygen->Use Low-Binding Containers Store at Lower Temperature Store at Lower Temperature Use Low-Binding Containers->Store at Lower Temperature Store at Lower Temperature->Re-evaluate Formulation Re-evaluate Formulation->End

Caption: Troubleshooting workflow for this compound solution instability.

References

strategies to reduce Palinavir cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Palinavir in cell line experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential solutions and detailed protocols.

Issue 1: Excessive Cell Death at Expected Efficacious Concentrations

You observe a high level of cell death in your culture at this compound concentrations where you expect to see antiviral efficacy with minimal impact on cell viability.

Possible Causes:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

  • Off-Target Effects: Like other protease inhibitors, this compound may have off-target effects that contribute to cytotoxicity.[1]

  • Experimental Conditions: Suboptimal cell culture conditions can exacerbate drug-induced cytotoxicity.

Troubleshooting Steps:

  • Confirm this compound Concentration and Purity:

    • Verify the correct calculation of your dilutions.

    • Ensure the purity of your this compound stock. If possible, use a new, validated batch.

  • Optimize Cell Seeding Density:

    • Cells seeded at a very low density may be more susceptible to drug toxicity.

    • Protocol: Conduct a cell seeding density optimization experiment to determine the optimal density for your cell line under this compound treatment.

  • Consider a Dose-Response Curve with a Wider Range:

    • Perform a dose-response experiment with a broader range of this compound concentrations to accurately determine the 50% cytotoxic concentration (CC50) for your specific cell line.[2][3][4][5]

  • Investigate Co-treatment with Cytoprotective Agents:

    • Based on findings with other protease inhibitors that induce endoplasmic reticulum (ER) stress, consider co-treatment with agents that alleviate this stress.[6][7]

    • Experimental Idea: Co-treat cells with this compound and a chemical chaperone like 4-phenylbutyric acid (4-PBA) or a general antioxidant like N-acetylcysteine (NAC) to see if cytotoxicity is reduced.

Experimental Protocol: Dose-Response Cytotoxicity Assay

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using a standard MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the CC50 value.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

You are observing significant variability in the cytotoxic effects of this compound across different experimental replicates.

Possible Causes:

  • Inconsistent Cell Health and Passage Number: Variations in cell health or using cells at a high passage number can affect their response to drugs.[8][9]

  • Variability in Experimental Technique: Inconsistent cell seeding, drug dilution, or incubation times can lead to variable results.[10]

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to stimuli and drugs.[9][11]

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure consistent cell seeding numbers and confluency at the time of treatment.

    • Maintain a regular schedule for media changes.

  • Implement Strict Quality Control:

    • Regularly test your cell lines for mycoplasma contamination.

    • Use a consistent source and lot of reagents, including serum and media.

  • Refine Experimental Execution:

    • Use precise pipetting techniques for both cell seeding and drug dilutions.

    • Ensure uniform incubation conditions (temperature, CO2, humidity) for all plates.

Experimental Workflow: Ensuring Reproducibility

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Thaw Cells Thaw Cells Expand Culture Expand Culture Thaw Cells->Expand Culture Check Mycoplasma Check Mycoplasma Expand Culture->Check Mycoplasma Standardize Passage Number Standardize Passage Number Check Mycoplasma->Standardize Passage Number Seed Cells Seed Cells Standardize Passage Number->Seed Cells Consistent Cell Stock Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Assay Readout Assay Readout Incubate->Assay Readout Analyze Data Analyze Data Assay Readout->Analyze Data Consistent Parameters Compare to Controls Compare to Controls Analyze Data->Compare to Controls Statistical Analysis Statistical Analysis Compare to Controls->Statistical Analysis G This compound This compound Proteasome Proteasome This compound->Proteasome Inhibition (potential off-target) Unfolded Proteins Unfolded Proteins Proteasome->Unfolded Proteins Degradation ER Stress ER Stress Unfolded Proteins->ER Stress Accumulation leads to UPR Unfolded Protein Response (UPR) ER Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to G cluster_0 Experimental Setup cluster_1 Assay cluster_2 Result cluster_3 Analysis Uninfected Cells Uninfected Cells Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Uninfected Cells->Cytotoxicity Assay (e.g., MTT) Infected Cells Infected Cells Antiviral Assay (e.g., p24 ELISA) Antiviral Assay (e.g., p24 ELISA) Infected Cells->Antiviral Assay (e.g., p24 ELISA) CC50 CC50 Cytotoxicity Assay (e.g., MTT)->CC50 EC50 EC50 Antiviral Assay (e.g., p24 ELISA)->EC50 Therapeutic Index (CC50/EC50) Therapeutic Index (CC50/EC50) CC50->Therapeutic Index (CC50/EC50) EC50->Therapeutic Index (CC50/EC50)

References

addressing variability in Palinavir experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained with Palinavir. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vitro experiments with this compound.

Q1: We are observing significant well-to-well variability in our EC50 values for this compound in our antiviral assay. What are the potential causes?

A1: High variability in EC50 values can stem from several sources. Consider the following:

  • Cell Health and Density: Inconsistent cell seeding density or poor cell viability can dramatically affect viral replication and, consequently, the apparent potency of the inhibitor. Ensure cells are in the logarithmic growth phase and that viability is >95%.

  • Virus Titer: Variability in the amount of virus added to each well (multiplicity of infection, MOI) is a common culprit. A slight change in the MOI can lead to significant differences in the infection rate and the resulting EC50.[1] It is crucial to use a precisely titered viral stock.

  • Compound Dilution and Pipetting: Inaccurate serial dilutions of this compound or inconsistent pipetting volumes can introduce significant errors, especially at the lower concentrations of the dose-response curve. Calibrate pipettes regularly and use fresh tip for each dilution.

  • Assay Reagents: Ensure all reagents, including media, serum, and detection substrates, are of high quality and consistent between experiments. Batch-to-batch variability in serum can be a significant factor.

  • Incubation Time: The timing of drug addition relative to infection and the total incubation time are critical.[2][3] Ensure these are kept consistent across all plates and experiments.

Q2: Our measured EC50 for this compound is consistently higher than the published range (0.5-30 nM). What could be the reason?

A2: A consistently higher-than-expected EC50 value may indicate a systematic issue in your experimental setup.

  • High Virus Input: Using a high multiplicity of infection (MOI) can shift the EC50 to higher concentrations as more inhibitor is required to suppress the larger viral load.[1] Consider reducing the MOI.

  • Protein Binding: If your assay medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its effective free concentration. Consider reducing the serum percentage during the drug treatment phase, if compatible with your cell line.

  • Drug Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh working dilutions for each experiment from a validated stock. This compound, like other protease inhibitors, can be susceptible to degradation under certain conditions.

  • Cell Line Susceptibility: The specific cell line used can influence the EC50 value. Different cell lines may have varying levels of susceptibility to the virus strain being used.

  • Resistant Virus Strain: Ensure the viral strain you are using is not resistant to this compound or other protease inhibitors.

Q3: We are observing cytotoxicity at concentrations where we expect to see antiviral activity. How can we address this?

A3: It's important to differentiate between antiviral activity and cytotoxicity.

  • Determine CC50: Always run a parallel cytotoxicity assay without the virus to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. The average cytotoxic concentration of this compound is 35 microM.[2][4]

  • Therapeutic Index: The therapeutic index (TI = CC50 / EC50) is a critical measure of a drug's specificity. A low TI suggests that the observed "antiviral" effect may be due to cell death. For this compound, a favorable therapeutic index is expected.[2][4]

  • Microscopic Examination: Visually inspect the cells under a microscope. Drug-induced cytotoxicity may present a different morphology compared to virus-induced cytopathic effect (CPE).

  • Alternative Viability Assays: Use a different method to assess cell viability to confirm your results (e.g., if you are using an MTT assay, try a CellTiter-Glo® assay).

Q4: Can we use this compound in combination with other antiretroviral drugs in our assays?

A4: Yes, this compound has been shown to have synergistic or additive effects when combined with other antiretrovirals.[2][3]

  • Common Combinations: this compound can be tested in combination with nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT) or Didanosine (ddI), and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine.[2][3]

  • Synergy Analysis: To assess the interaction between this compound and another drug, a checkerboard titration experiment is typically performed, and the results are analyzed using methods like the Loewe additivity or Bliss independence models.

Data Presentation

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineEC50 (nM) RangeEC90 (nM) Range
HIV-1 (Lab Strains)Lymphocytic & Monocytic cells0.5 - 285 - 91
HIV-1 (Clinical Isolates)PBMCs0.5 - 285 - 91
HIV-2Various4 - 3014 - 158
SIVVarious4 - 3014 - 158
AZT-resistant HIV-1PBMCs3.6 - 7126 - 235
ddI-resistant HIV-1PBMCs3.6 - 7126 - 235
Nevirapine-resistant HIV-1PBMCs3.6 - 7126 - 235

Data compiled from published studies.[1][2][3][4]

Table 2: Cytotoxicity of this compound

Cell LineAssay MethodCC50 (µM)
Various human cell linesMTT, Trypan Blue30 - 45
Average~35

Data compiled from published studies.[1][2][4]

Experimental Protocols

Protocol 1: HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against purified HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.

  • Reagents and Materials:

    • Purified recombinant HIV-1 protease

    • FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher on opposite ends of the cleavage site)

    • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add 10 µL of each this compound dilution. Include wells with buffer and DMSO as no-drug and vehicle controls, respectively.

    • Add 80 µL of the FRET substrate solution (at a final concentration of ~2 µM) to all wells.

    • Initiate the reaction by adding 10 µL of HIV-1 protease solution (final concentration ~10-20 nM).

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

    • Monitor the increase in fluorescence over time (kinetic read) at room temperature or 37°C. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the initial reaction rates (V) from the linear phase of the kinetic curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay (MTT Method)

This protocol describes a method to determine the EC50 of this compound against HIV-1 in a susceptible T-cell line (e.g., MT-4 cells) by measuring the cytopathic effect (CPE).

  • Reagents and Materials:

    • MT-4 cells (or other suitable cell line)

    • Complete medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

    • HIV-1 viral stock (e.g., HIV-1 IIIB)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 20% SDS in 50% DMF)

    • 96-well clear microplates

  • Procedure:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete medium.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 50 µL of the this compound dilutions to the wells containing cells. Include cell control wells (no virus, no drug) and virus control wells (virus, no drug).

    • Add 100 µL of HIV-1 at a predetermined MOI (e.g., 0.01) to the appropriate wells.

    • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator, until significant CPE is observed in the virus control wells.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 650 nm.

    • Calculate the percentage of cell protection [(Abs_treated - Abs_virus_control) / (Abs_cell_control - Abs_virus_control)] * 100.

    • Plot the percentage of protection against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

HIV_Lifecycle HIV_Virion HIV Virion Host_Cell Host T-Cell HIV_Virion->Host_Cell Binding & Fusion Uncoating Uncoating Host_Cell->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Assembly Assembly Budding Budding & Maturation Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Protease HIV Protease Immature_Virion->Protease Mature_Virion Mature, Infectious Virion This compound This compound This compound->Protease Inhibition Protease->Mature_Virion Cleavage of Gag-Pol Gag_Pol->Assembly Antiviral_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Add_Compound Add this compound Dilutions to Cells Prepare_Dilutions->Add_Compound Add_Virus Infect Cells with HIV-1 Stock Add_Compound->Add_Virus Incubate Incubate for 4-5 Days Add_Virus->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Read_Plate Read Plate on Spectrophotometer Assess_Viability->Read_Plate Analyze_Data Analyze Data & Calculate EC50 Read_Plate->Analyze_Data End End Analyze_Data->End Troubleshooting_Variability Problem High Variability in EC50 Results Check_Cells Check Cell Health & Density? Problem->Check_Cells Check_Virus Check Virus Titer? Problem->Check_Virus Check_Pipetting Check Pipetting & Dilutions? Problem->Check_Pipetting Check_Reagents Check Reagent Quality? Problem->Check_Reagents Solution_Cells Optimize Seeding & Use Healthy Cells Check_Cells->Solution_Cells Inconsistent Solution_Virus Re-titer Virus Stock Check_Virus->Solution_Virus Inconsistent Solution_Pipetting Calibrate Pipettes & Use Good Technique Check_Pipetting->Solution_Pipetting Inaccurate Solution_Reagents Use New/Validated Reagent Lots Check_Reagents->Solution_Reagents Variable

References

Technical Support Center: Refinement of Palinavir Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Palinavir purification protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound at a large scale?

A1: The established industrial-scale synthesis of this compound utilizes crystallization for purification. The final product is purified by the crystallization of its dihydrochloride salt, which can achieve greater than 99% homogeneity without the need for chromatographic methods.[1]

Q2: Why is crystallization preferred over chromatography for this compound purification?

A2: Crystallization is often preferred for large-scale purification of small molecule active pharmaceutical ingredients (APIs) like this compound for several reasons:

  • Efficiency: It is a highly effective method for achieving high purity in a single step.[2][]

  • Scalability: Crystallization processes are generally more straightforward to scale up than chromatographic methods.[4]

  • Cost-Effectiveness: It can be more economical at an industrial scale, avoiding large volumes of expensive solvents and stationary phases associated with preparative chromatography.

  • Polymorph Control: A well-controlled crystallization process is crucial for obtaining the desired crystalline form (polymorph) of the API, which affects its stability, solubility, and bioavailability.[5][6]

Q3: What are the critical quality attributes of a crystalline API like this compound?

A3: The critical quality attributes for a crystalline API that must be controlled during purification include:

  • Purity: The level of impurities must be below acceptable limits.

  • Polymorphic Form: The specific crystal lattice structure of the API.[5]

  • Crystal Shape and Size Distribution: These factors influence downstream processing, such as filtration, drying, and formulation.[4]

Troubleshooting Guide: Crystallization of this compound

This guide addresses common issues encountered during the crystallization of small molecule APIs.

Problem Potential Cause Recommended Solution
No crystal formation Insufficient supersaturation.Increase the concentration of the solute, or if using anti-solvent crystallization, increase the amount of anti-solvent.
Incorrect solvent system.Screen for alternative solvent/anti-solvent systems where this compound has high solubility in the solvent and low solubility in the anti-solvent.
Formation of oil instead of crystals The degree of supersaturation is too high, leading to liquid-liquid phase separation.Reduce the rate of cooling or the rate of anti-solvent addition. Increase the agitation rate to promote nucleation.
Impurities inhibiting crystallization.Add a purification step before crystallization or select a solvent system that leaves impurities in the solution.
Poor crystal yield Incomplete crystallization.Allow more time for crystallization. Optimize the final temperature for cooling crystallization or the final solvent/anti-solvent ratio.
High solubility in the final mother liquor.Select an anti-solvent that further reduces the solubility of this compound.
Inconsistent crystal size and shape Uncontrolled nucleation and growth.Implement seeding with crystals of the desired size and morphology to control nucleation.[4] Control the cooling or anti-solvent addition rate to manage crystal growth.
Formation of the wrong polymorph Thermodynamic or kinetic control favoring an undesired form.Carefully control the temperature, solvent system, and rate of supersaturation. The stable polymorph is generally favored by slower crystallization processes.[5]

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound Dihydrochloride

This protocol is a generalized procedure based on common practices for small molecule APIs.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at an elevated temperature (e.g., 50-60°C) to achieve a saturated or slightly undersaturated solution.

  • Filtration: Perform a hot filtration to remove any insoluble impurities.

  • Cooling and Nucleation: Gradually cool the solution to induce supersaturation and nucleation. A controlled cooling rate (e.g., 5-10°C per hour) is recommended. Seeding the solution with a small amount of pure this compound crystals at the point of supersaturation can be done to control crystal size.

  • Crystal Growth: Hold the solution at a lower temperature (e.g., 0-5°C) for a period (e.g., 2-4 hours) to allow for complete crystal growth.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the isolated crystals with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature.

Protocol 2: Anti-Solvent Crystallization of this compound Dihydrochloride
  • Dissolution: Dissolve the crude this compound in a solvent in which it is freely soluble (e.g., dichloromethane or acetone).

  • Filtration: Filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble, e.g., heptane or isopropyl ether) to the solution with stirring. The rate of addition should be controlled to manage supersaturation.

  • Nucleation and Growth: Continue adding the anti-solvent until crystal nucleation is observed. Maintain a slow addition rate to allow for crystal growth.

  • Maturation: After the addition is complete, stir the resulting slurry for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol.

Troubleshooting Guide: Preparative HPLC

While not the primary method for bulk this compound purification, preparative High-Performance Liquid Chromatography (HPLC) is a valuable tool for purifying intermediates, reference standards, or in cases where crystallization is problematic.

Problem Potential Cause Recommended Solution
Poor Resolution/Peak Overlap Inappropriate mobile phase or stationary phase.Optimize the mobile phase composition (e.g., solvent ratio, pH) on an analytical scale first. Screen different column stationary phases (e.g., C18, C8, Phenyl).
Column overload.Reduce the injection volume or the concentration of the sample.[7]
Peak Tailing or Fronting Column overload.Decrease the sample load.
Incompatibility between the sample solvent and the mobile phase.Dissolve the sample in the mobile phase if possible.[7]
Column degradation.Flush the column with a strong solvent or replace the column if necessary.[8]
High Backpressure Blockage in the system (e.g., inlet frit, column).Reverse-flush the column. If the problem persists, replace the inlet frit.[7]
Particulate matter in the sample.Filter the sample before injection.
Irreproducible Retention Times Unstable pump flow rate.Purge the pump to remove air bubbles. Check for leaks in the system.[8]
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.

Visualizations

Palinavir_Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Solvent Addition & Heating crude->solvent solution This compound Solution solvent->solution hot_filtration Hot Filtration solution->hot_filtration filtered_solution Filtered Solution hot_filtration->filtered_solution cooling Controlled Cooling / Anti-Solvent Addition filtered_solution->cooling slurry Crystal Slurry cooling->slurry isolation Filtration & Washing slurry->isolation drying Drying isolation->drying pure_api Pure this compound API drying->pure_api

Caption: Workflow for this compound Purification by Crystallization.

HPLC_Troubleshooting_Logic start HPLC Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes, High low_pressure Low/No Pressure pressure->low_pressure Yes, Low retention Retention Time Issue? peak_shape->retention No tailing Tailing/Fronting peak_shape->tailing Yes, Tailing split_peaks Split Peaks peak_shape->split_peaks Yes, Split drift Drifting RT retention->drift Yes, Drifting no_peaks No Peaks retention->no_peaks Yes, No Peaks check_blockage Check for Blockages (Frit, Column) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak check_overload Reduce Sample Load tailing->check_overload check_solvent Check Sample Solvent tailing->check_solvent check_column_void Check for Column Void split_peaks->check_column_void check_pump Check Pump & Mobile Phase drift->check_pump check_detector Check Detector & Injection no_peaks->check_detector

References

minimizing serum protein binding of Palinavir in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Palinavir, particularly concerning its serum protein binding in various assays. Given that only the unbound fraction of a drug is generally considered active, accurately determining and minimizing the impact of serum protein binding is critical for reliable experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases.[4][5] Its mechanism of action involves blocking the cleavage of the Gag-Pol polyprotein, which is a crucial step in the maturation of new, infectious virus particles.[4][5][6][7] This results in the production of immature, non-infectious viruses.[7]

Q2: Why is serum protein binding a concern for in vitro assays with this compound?

A2: Like many antiviral protease inhibitors, this compound is likely to be highly bound to plasma proteins such as albumin and alpha-1-acid glycoprotein (AAG).[8][9][10] Only the unbound fraction of the drug is free to exert its therapeutic effect.[1][2][3] High serum protein binding in an in vitro assay can lead to an underestimation of the drug's potency (a higher IC50 or EC50 value) because a significant portion of the drug is sequestered by the proteins in the serum-containing media and is not available to interact with the target.[11]

Q3: What are the common methods to determine the plasma protein binding of a drug like this compound?

A3: Several methods can be used to determine the extent of plasma protein binding. The most common and well-regarded techniques include:

  • Equilibrium Dialysis: This is often considered the gold standard. It involves a semipermeable membrane separating a drug-containing plasma solution from a drug-free buffer. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the bound fraction.[1][2][3][12]

  • Ultrafiltration: This method uses a centrifugal force to separate the free drug from the protein-bound drug through a semipermeable membrane. It is a faster method than equilibrium dialysis.[1][[“]]

  • Ultracentrifugation: This technique separates the free drug from the protein-bound drug based on their density differences under high-speed centrifugation.[1]

Troubleshooting Guide

This guide addresses common problems encountered during in vitro assays with this compound that may be related to serum protein binding.

Problem Potential Cause Troubleshooting Steps
High variability in assay results between experiments. Inconsistent concentrations of serum or protein in the assay medium. Non-specific binding of this compound to labware.Standardize the source and percentage of serum used in all experiments. Pre-treat plates and tips with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding.[14][15]
This compound appears less potent (higher IC50/EC50) than expected. High serum protein binding is reducing the free concentration of this compound available to the target.Reduce the percentage of serum in the assay medium, if the cells can tolerate it. Use serum-free medium for a portion of the experiment to determine the baseline potency. Add a surfactant like Tween 20 at a low concentration (e.g., 0.05%) to the buffer to disrupt hydrophobic interactions.[14][15][16]
Poor recovery of this compound during sample preparation for analysis (e.g., LC-MS). Strong binding of this compound to plasma proteins is preventing its efficient extraction.Disrupt protein binding before extraction by adjusting the pH of the sample or by protein precipitation with agents like acetonitrile, trichloroacetic acid (TCA), or formic acid.[8]
Non-specific binding to the assay plate or other surfaces. Hydrophobic interactions between this compound and plastic surfaces.Use low-binding microplates.[17] Include blocking proteins such as casein or gamma globulin in the assay buffer.[18] The use of detergents can also help reduce non-specific binding.[18]

Experimental Protocols

Protocol 1: Determination of this compound Plasma Protein Binding using Equilibrium Dialysis

Objective: To determine the fraction of this compound bound to plasma proteins.

Materials:

  • This compound stock solution

  • Human plasma (or plasma from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Incubator at 37°C

  • LC-MS/MS for quantification

Methodology:

  • Prepare a working solution of this compound in plasma at the desired concentration.

  • Add the this compound-spiked plasma to the donor chamber of the equilibrium dialysis device.

  • Add an equal volume of PBS to the receiver chamber.

  • Seal the device and incubate at 37°C with gentle shaking for the predetermined equilibrium time (typically 4-6 hours, but should be optimized).

  • After incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of this compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) using the following formula: fu = Concentration in receiver chamber / Concentration in donor chamber

  • The percent bound is calculated as (1 - fu) * 100.

Protocol 2: HIV-1 Protease Inhibition Assay with Reduced Serum Protein Binding

Objective: To measure the inhibitory activity of this compound against HIV-1 protease while minimizing the impact of serum protein binding.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic protease substrate

  • Assay buffer (e.g., MES buffer, pH 6.0)

  • This compound serial dilutions

  • Bovine Serum Albumin (BSA)

  • Tween 20

  • 384-well, low-binding black plates

  • Fluorescence plate reader

Methodology:

  • Prepare the assay buffer containing 0.1% BSA and 0.05% Tween 20 to minimize non-specific binding.

  • Add a small volume of the this compound serial dilutions to the wells of the 384-well plate.

  • Add the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each this compound concentration.

  • Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

HIV_Lifecycle_and_Palinavir_MOA cluster_cell Host Cell Viral_Entry 1. Viral Entry (Fusion and Uncoating) Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Viral Proteins) Integration->Transcription_Translation Assembly 5. Assembly (Gag-Pol Polyprotein) Transcription_Translation->Assembly Budding 6. Budding (Immature Virion) Assembly->Budding Maturation 7. Maturation Budding->Maturation HIV_Protease HIV Protease Mature_Virion Infectious Virion Maturation->Mature_Virion This compound This compound This compound->HIV_Protease Inhibits HIV_Protease->Assembly Cleaves Gag-Pol

Caption: Mechanism of action of this compound in the HIV life cycle.

Troubleshooting_Workflow Start Assay Issue: High Variability or Low Potency Check_Serum Consistent Serum Concentration? Start->Check_Serum Standardize_Serum Standardize Serum Source and Lot Check_Serum->Standardize_Serum No Reduce_Serum Reduce Serum Percentage Check_Serum->Reduce_Serum Yes Check_NSB Non-Specific Binding (NSB)? Standardize_Serum->Check_NSB Reduce_Serum->Check_NSB Add_Blockers Use Low-Binding Plates Add BSA/Tween 20 Check_NSB->Add_Blockers Yes Optimize_Extraction Optimize Sample Extraction Check_NSB->Optimize_Extraction No Add_Blockers->Optimize_Extraction Protein_Precipitation Use Protein Precipitation Optimize_Extraction->Protein_Precipitation Yes Re-evaluate Re-evaluate Assay Performance Optimize_Extraction->Re-evaluate No Protein_Precipitation->Re-evaluate

Caption: Troubleshooting workflow for this compound assay issues.

References

Validation & Comparative

A Comparative Efficacy Analysis of Palinavir and Saquinavir for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two HIV-1 protease inhibitors: Palinavir and Saquinavir. While Saquinavir was the first protease inhibitor to receive FDA approval and has extensive clinical data, this compound is a potent inhibitor whose publicly available data is primarily from in vitro studies. This document summarizes the available experimental data to offer a comparative perspective on their antiviral activity.

Executive Summary

Both this compound and Saquinavir are potent inhibitors of the HIV-1 protease, a critical enzyme in the viral replication cycle.[1][2][3][4] In vitro studies demonstrate that this compound has strong antiviral activity against laboratory and clinical isolates of HIV-1, including strains resistant to other antiretroviral agents.[5][6] Saquinavir has well-documented clinical efficacy, demonstrating significant reductions in viral load and increases in CD4+ cell counts in numerous clinical trials, particularly when used in combination with other antiretroviral drugs.[7][8][9][10] Due to the lack of direct head-to-head clinical trials, this comparison relies on in vitro data for this compound and extensive clinical trial results for Saquinavir.

Data Presentation

In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and Saquinavir against HIV-1.

ParameterThis compoundSaquinavirReference(s)
50% Effective Concentration (EC50) 0.5 to 30 nMNot consistently reported in the same format; however, it is a potent inhibitor.[5][6]
90% Effective Concentration (EC90) 5 to 91 nMNot consistently reported in the same format.[11]
50% Cytotoxic Concentration (CC50) 30 to 45 µMNot consistently reported in the same format.[11]
Therapeutic Index (CC50/EC50) > 1,000Not consistently reported in the same format.[11]
Clinical Efficacy of Saquinavir (in Combination Therapy)

The table below presents key efficacy data from a pivotal clinical trial of Saquinavir in combination with other antiretroviral agents.

Clinical TrialTreatment ArmsKey Efficacy OutcomesReference(s)
ACTG 229 1. Saquinavir + Zidovudine (ZDV) + Zalcitabine (ddC) 2. Saquinavir + ZDV 3. ZDV + ddCCD4+ Cell Count: The triple-drug combination showed a greater and more sustained increase in CD4+ cell counts compared to the two-drug regimens. HIV-1 RNA Levels: The triple-drug combination resulted in significantly greater reductions in plasma HIV-1 RNA.[8][12]
NV14256 1. Saquinavir + Zalcitabine (ddC) 2. Zalcitabine aloneTime to first AIDS-defining event or death: Significantly reduced in the combination therapy group compared to ddC alone.[7][13]

Experimental Protocols

In Vitro Antiviral Activity Assay for this compound

The antiviral activity of this compound was assessed using various cell lines, including peripheral blood mononuclear cells (PBMCs), infected with laboratory and clinical isolates of HIV-1.[11]

Methodology:

  • Cell Culture: Target cells (e.g., PBMCs) were cultured in appropriate media.

  • Virus Infection: Cells were infected with a standardized amount of HIV-1.

  • Drug Application: this compound was added to the cell cultures at a range of concentrations.

  • Incubation: The cultures were incubated for a period of 4 to 7 days.

  • Efficacy Measurement: The level of viral replication was quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50) was calculated as the concentration of this compound that inhibited viral replication by 50%.

Saquinavir Clinical Trial Protocol (ACTG 229)

This was a multicenter, randomized, double-blind study to evaluate the safety and efficacy of Saquinavir in combination with other antiretroviral agents.[8][12]

Methodology:

  • Patient Population: HIV-1 infected patients with prior antiretroviral experience.

  • Randomization: Patients were randomly assigned to one of three treatment arms:

    • Saquinavir + Zidovudine (ZDV) + Zalcitabine (ddC)

    • Saquinavir + ZDV

    • ZDV + ddC

  • Dosing:

    • Saquinavir: 600 mg three times daily

    • Zidovudine: 200 mg three times daily

    • Zalcitabine: 0.75 mg three times daily

  • Monitoring: Patients were monitored at regular intervals for 48 weeks.

  • Primary Efficacy Endpoints:

    • Changes in CD4+ cell counts from baseline.

    • Changes in plasma HIV-1 RNA levels from baseline, as measured by quantitative polymerase chain reaction (qPCR).

  • Safety Assessments: Monitoring of adverse events and laboratory abnormalities.

Mandatory Visualizations

HIV Protease Inhibitor Mechanism of Action

HIV_Protease_Inhibitor_Mechanism cluster_virus HIV Life Cycle cluster_cell Host Cell HIV_RNA Viral RNA Translation Translation HIV_RNA->Translation Polyprotein Gag-Pol Polyprotein (non-functional) Cleavage Proteolytic Cleavage Polyprotein->Cleavage Mature_Proteins Mature Viral Proteins (functional) Assembly Assembly Mature_Proteins->Assembly New_Virion New Infectious Virion Translation->Polyprotein Cleavage->Mature_Proteins Assembly->New_Virion HIV_Protease HIV Protease HIV_Protease->Cleavage catalyzes Protease_Inhibitor This compound or Saquinavir Protease_Inhibitor->HIV_Protease inhibits

Caption: Mechanism of action of HIV protease inhibitors like this compound and Saquinavir.

General Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow Start Start Cell_Culture Prepare Target Cell Culture (e.g., PBMCs) Start->Cell_Culture Virus_Infection Infect Cells with HIV-1 Cell_Culture->Virus_Infection Drug_Addition Add varying concentrations of This compound or Saquinavir Virus_Infection->Drug_Addition Incubation Incubate for 4-7 days Drug_Addition->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection p24_Assay Measure HIV-1 p24 Antigen (ELISA) Supernatant_Collection->p24_Assay Data_Analysis Calculate EC50 p24_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the in vitro antiviral efficacy.

Simplified Clinical Trial Workflow for Antiretroviral Efficacy

Clinical_Trial_Workflow Patient_Screening Patient Screening and Enrollment Baseline_Assessment Baseline Assessment (CD4 count, HIV RNA) Patient_Screening->Baseline_Assessment Randomization Randomization to Treatment Arms Baseline_Assessment->Randomization Treatment_Administration Treatment Administration Randomization->Treatment_Administration Follow_Up Regular Follow-up Visits Treatment_Administration->Follow_Up Data_Collection Data Collection (Efficacy and Safety) Follow_Up->Data_Collection Final_Analysis Final Data Analysis Data_Collection->Final_Analysis Conclusion Conclusion on Efficacy and Safety Final_Analysis->Conclusion

Caption: A simplified workflow for a clinical trial assessing antiretroviral efficacy.

References

A Comparative Guide to Palinavir and Ritonavir in the Inhibition of HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent HIV protease inhibitors, Palinavir and Ritonavir. The information presented is based on available experimental data to facilitate an objective assessment of their performance.

Introduction

Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme is a key therapeutic strategy in the management of HIV infection. Both this compound and Ritonavir are potent inhibitors of HIV protease, but they exhibit different pharmacological profiles.

Mechanism of Action

Both this compound and Ritonavir are competitive inhibitors that bind to the active site of the HIV protease.[1] This binding prevents the protease from cleaving the Gag-Pol polyprotein, which is a crucial step in the maturation of new, infectious virions.[2][3] Consequently, the virus particles produced are immature and non-infectious.[1] While both drugs target the same enzyme, their applications in clinical practice have differed. Ritonavir, in addition to its direct antiviral activity, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] This property has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors. By inhibiting CYP3A4, low-dose Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered protease inhibitors.[4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and Ritonavir against HIV protease. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundRitonavirReference(s)
EC50 (HIV-1) 0.5 - 30 nM22 - 130 nM[2],
EC50 (HIV-2) Not explicitly stated, but potent inhibition reported160 nM[2],
Ki (HIV-1 Protease) Not explicitly found in direct comparisonNot explicitly found in direct comparison with this compound
Ki (HIV-2 Protease) Not explicitly found0.7 nM (84-fold weaker than against HIV-1 protease)[5][6]

Note: EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity. The lack of directly comparable Ki values for this compound and Ritonavir against HIV-1 protease in the same study is a limitation of the current publicly available data.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and Ritonavir against HIV protease typically involves in vitro enzymatic assays. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET) assay.

HIV-1 Protease Inhibition Assay using FRET

Objective: To determine the in vitro inhibitory activity of a compound against HIV-1 protease.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore due to their proximity (FRET). When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of cleavage and thus the fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate specific for HIV-1 protease

  • Assay buffer (e.g., Sodium Acetate, NaCl, EDTA, DTT, pH 4.7)

  • Test compounds (this compound, Ritonavir) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds (this compound and Ritonavir) and a known inhibitor as a positive control.

    • Prepare a solution of recombinant HIV-1 protease in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the test compound dilutions to the respective wells. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

    • Initiate the reaction by adding the HIV-1 protease solution to all wells except the background controls.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Measurement:

    • Add the FRET substrate solution to all wells to start the enzymatic reaction.

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a specific period (e.g., 60 minutes) at appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

    • The Ki value can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Visualizations

HIV Life Cycle and Mechanism of Protease Inhibitors

Caption: HIV life cycle and the inhibitory action of this compound and Ritonavir on viral maturation.

Experimental Workflow for HIV Protease Inhibition Assay

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - HIV-1 Protease - FRET Substrate - Assay Buffer C Dispense Reagents into 96-well Plate A->C B Prepare Serial Dilutions of this compound & Ritonavir D Add Inhibitor Dilutions B->D C->D E Add HIV-1 Protease D->E F Pre-incubate E->F G Add FRET Substrate (Start Reaction) F->G H Measure Fluorescence Kinetically G->H I Calculate Initial Velocities H->I J Plot % Inhibition vs. [Inhibitor] I->J K Determine IC50 and Ki Values J->K

Caption: A typical experimental workflow for determining HIV protease inhibition using a FRET-based assay.

Conclusion

Both this compound and Ritonavir are effective inhibitors of HIV protease. This compound demonstrates potent antiviral activity with low nanomolar EC50 values. Ritonavir, while also an active protease inhibitor, has a prominent role as a pharmacokinetic enhancer in combination therapies. The direct comparison of their inhibitory potencies (Ki values) against HIV-1 protease is limited by the lack of head-to-head studies in the public domain. The choice between these or other protease inhibitors in a research or clinical setting would depend on the specific application, considering factors such as intrinsic potency, pharmacokinetic properties, and potential for drug-drug interactions.

References

Palinavir: A Comparative Analysis of its Cross-Resistance Profile with Modern Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the HIV protease inhibitor Palinavir and its cross-resistance profile in relation to currently prescribed protease inhibitors (PIs). Due to the limited recent research on this compound, this guide synthesizes early data and draws inferences from established principles of HIV-1 protease resistance.

Introduction to this compound

This compound (formerly BILA 2011 BS) is a potent inhibitor of the HIV-1 and HIV-2 proteases. Early in vitro studies demonstrated its significant antiviral activity against laboratory strains and clinical isolates of HIV-1, with 50% effective concentrations (EC50) ranging from 0.5 to 30 nM.[1] this compound also showed a favorable therapeutic index, with an average cytotoxic concentration of 35 µM in various target cells.[1] Notably, it retained potent activity against viral isolates resistant to the reverse transcriptase inhibitors zidovudine (AZT) and didanosine (ddI), as well as the non-nucleoside reverse transcriptase inhibitor nevirapine.[1]

Comparative Cross-Resistance Profiles

Comprehensive cross-resistance data for this compound against modern PIs is scarce in recent literature. The following tables summarize the known resistance profiles of key PIs, providing a framework for understanding potential cross-resistance with this compound based on common resistance mutations.

Table 1: In Vitro Antiviral Activity of this compound

ParameterValueReference
EC50 (HIV-1 & HIV-2) 0.5 - 30 nM[1]
Average Cytotoxic Conc. 35 µM[1]

Table 2: Cross-Resistance and Key Mutations of Selected Protease Inhibitors

Protease InhibitorKey Resistance MutationsGeneral Cross-Resistance Profile
Lopinavir (LPV) V32I, I47A, I54V, L76V, V82A/F/T/SHigh-level resistance often involves multiple mutations. Shows cross-resistance with other PIs, particularly older agents.[2][3][4] Viruses resistant to lopinavir may retain susceptibility to darunavir and tipranavir.[5]
Atazanavir (ATV) I50L, N88S, I84V, A71V, M46IThe I50L mutation confers specific resistance to atazanavir and may increase susceptibility to other PIs.[6][7] Cross-resistance to other PIs is variable and depends on the specific mutational pathway.[8]
Darunavir (DRV) V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89VPossesses a high genetic barrier to resistance.[9] Often remains active against viruses resistant to other PIs.[5][9] Limited cross-resistance with tipranavir has been observed.[9]
Tipranavir (TPV) L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, I84VAs a non-peptidic PI, it has a unique resistance profile.[10] Can be effective against viruses with resistance to multiple other PIs.[10] Some natural polymorphisms in non-B HIV subtypes may confer reduced susceptibility.[11]
This compound Data not available in recent literatureThe original 1997 study did not investigate cross-resistance with other PIs.[1] Inferences would have to be drawn from any future studies that identify this compound-selected resistance mutations and their known impact on other PIs.

Experimental Protocols

The determination of cross-resistance profiles for HIV protease inhibitors typically involves the following key experimental methodologies:

In Vitro Susceptibility Assays

Objective: To determine the concentration of a drug required to inhibit viral replication by 50% (EC50) in cell culture.

General Protocol:

  • Virus Stocks: Laboratory-adapted HIV-1 strains or, more relevantly, recombinant viruses containing the protease gene from patient-derived samples are used.

  • Cell Culture: A susceptible cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), is cultured.

  • Infection: Cells are infected with a standardized amount of virus in the presence of serial dilutions of the protease inhibitor being tested.

  • Incubation: The infected cell cultures are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

    • Reporter Gene Assays: Use of genetically engineered viruses that express a reporter gene (e.g., luciferase or β-galactosidase) upon successful replication.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve. A "fold-change" in EC50 is determined by dividing the EC50 for a resistant virus by the EC50 for a wild-type control virus.

In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations that arise in HIV-1 when it is cultured in the presence of a specific protease inhibitor over an extended period.

General Protocol:

  • Initial Infection: A wild-type HIV-1 strain is used to infect a susceptible cell line.

  • Drug Pressure: The virus is cultured in the presence of a sub-optimal concentration of the protease inhibitor.

  • Serial Passage: The virus-containing supernatant from the culture is used to infect fresh cells with gradually increasing concentrations of the drug. This process is repeated for multiple passages.[12]

  • Monitoring for Resistance: At various passages, the viral population is assessed for reduced susceptibility to the drug using in vitro susceptibility assays.

  • Genotypic Analysis: The protease gene of the resistant viral population is sequenced to identify mutations that have been selected.

Visualizing HIV Protease Inhibitor Resistance Pathways

The development of resistance to protease inhibitors is a complex process involving the accumulation of multiple mutations in the protease enzyme. These mutations can reduce the binding affinity of the inhibitor or compensate for the fitness cost of primary resistance mutations. The following diagram illustrates the general pathways and the concept of cross-resistance.

HIV_PI_Resistance cluster_wildtype Wild-Type HIV-1 cluster_resistance Development of Resistance cluster_pi1 PI-A Exposure cluster_pi2 PI-B Exposure cluster_cross_resistance Cross-Resistance WT Wild-Type Virus (Susceptible to all PIs) MutA Primary Mutation(s) (e.g., V82A) WT->MutA Drug Pressure MutB Primary Mutation(s) (e.g., D30N) WT->MutB Drug Pressure CompA Compensatory Mutation(s) MutA->CompA Maintains viral fitness ResA High-Level Resistance to PI-A CompA->ResA CrossRes Reduced Susceptibility to other PIs ResA->CrossRes Shared Mutations (e.g., L90M) CompB Compensatory Mutation(s) MutB->CompB Maintains viral fitness ResB High-Level Resistance to PI-B CompB->ResB ResB->CrossRes Shared Mutations (e.g., L90M)

Caption: General pathways of HIV protease inhibitor resistance and cross-resistance.

Conclusion

While this compound demonstrated promise in early preclinical studies, the lack of recent data makes a direct comparison of its cross-resistance profile with modern protease inhibitors challenging. The principles of HIV-1 resistance, driven by the selection of specific mutations in the protease gene, suggest that any new protease inhibitor's effectiveness will be determined by its resilience to the effects of these mutations. Further research, including in vitro selection studies and comparative phenotypic assays against a panel of multidrug-resistant clinical isolates, would be necessary to fully characterize this compound's position in the current landscape of HIV therapeutics.

References

Palinavir's Antiviral Efficacy Against Primary Clinical HIV Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Palinavir's antiviral activity against primary clinical isolates of HIV-1, benchmarked against other key protease inhibitors. The following sections detail quantitative antiviral data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) proteases, crucial enzymes in the viral replication cycle.[1][2][3] By specifically targeting the viral protease, this compound prevents the cleavage of Gag and Gag-Pol polyproteins, a critical step in the maturation of new, infectious virions.[2] This mechanism of action places it in the class of protease inhibitors (PIs), a cornerstone of highly active antiretroviral therapy (HAART). Research has demonstrated its efficacy against both laboratory strains and clinical isolates of HIV-1, with 50% effective concentrations (EC50) in the nanomolar range.[2][4][5] Furthermore, this compound has shown to retain its potency against viral strains resistant to other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) and didanosine (ddI), as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine.[2][4]

Comparative Antiviral Activity in Clinical Isolates

The in vitro antiviral activity of this compound against a wild-type HIV-1 strain (NL4-3) and four highly drug-resistant primary clinical isolates is summarized below. These clinical isolates harbor multiple mutations in the protease gene, conferring resistance to several approved protease inhibitors. The data is presented as the 50% inhibitory concentration (IC50) in nanomolar (nM), which represents the concentration of the drug required to inhibit 50% of viral replication.

DrugWild-Type (NL4-3) IC50 (nM)Isolate 807(PR) IC50 (nM)Isolate 3761(PR) IC50 (nM)Isolate 769(PR) IC50 (nM)Isolate 1385(PR) IC50 (nM)
This compound 1.8 ± 0.3 >1000 >1000 >1000 >1000
Saquinavir1.9 ± 0.347 ± 1122 ± 1.078 ± 162.0 ± 0.2
Ritonavir3.9 ± 0.6134 ± 19155 ± 21240 ± 33127 ± 18
Indinavir3.5 ± 0.5321 ± 45450 ± 62560 ± 7753 ± 7.0
Nelfinavir4.8 ± 0.7145 ± 20120 ± 17190 ± 26197 ± 27
VX-4781.1 ± 0.2110 ± 15130 ± 18180 ± 25120 ± 17
BMS 2326321.5 ± 0.280 ± 1170 ± 10110 ± 1590 ± 12

Data sourced from a study on highly drug-resistant HIV-1 clinical isolates.[1] The clinical isolates carry the following protease resistance mutations: 807(PR)48,54,82, 3761(PR)46,84,90, 769(PR)46,54,82,84,90, and 1385(PR)46,54,82,90.

The data indicates that while this compound is highly potent against the wild-type virus, it exhibits significantly reduced activity against these highly resistant clinical isolates, with IC50 values exceeding 1000 nM.[1] This suggests a high level of cross-resistance with other protease inhibitors in isolates with extensive mutation profiles.

Experimental Protocols

The evaluation of the antiviral activity of this compound and other protease inhibitors against primary clinical isolates involves several key steps:

1. Virus Isolation and Propagation:

  • Primary HIV-1 isolates are obtained from peripheral blood mononuclear cells (PBMCs) of HIV-1 infected individuals.

  • The viruses are then propagated in phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors in the presence of interleukin-2 (IL-2).

2. Drug Susceptibility Assays:

  • A common method is the p24 antigen capture enzyme-linked immunosorbent assay (ELISA).

  • PHA-stimulated PBMCs are infected with a standardized amount of the clinical virus isolate.

  • The infected cells are then cultured in the presence of serial dilutions of the antiretroviral agents being tested.

  • After a set incubation period (typically 7 days), the supernatant is harvested, and the amount of p24 antigen is quantified.

  • The drug concentration that inhibits viral replication by 50% (IC50) is then calculated by comparing the p24 levels in treated versus untreated cultures.[1]

3. Genotypic Analysis:

  • To understand the genetic basis of resistance, the protease gene of the clinical isolates is sequenced.

  • This allows for the identification of specific amino acid mutations that are known to be associated with resistance to protease inhibitors.[6]

Visualizing Key Processes

To better understand the context of this compound's function and its evaluation, the following diagrams illustrate the HIV-1 life cycle, the mechanism of action of protease inhibitors, and a typical experimental workflow.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation New_Virion New HIV Virion Maturation->New_Virion Infectious Virion HIV_Virion HIV Virion HIV_Virion->Entry

HIV-1 Replication Cycle

PI_Mechanism cluster_process Viral Maturation cluster_inhibition Inhibition by this compound GagPol Gag-Pol Polyprotein Cleavage Cleavage GagPol->Cleavage NoCleavage No Cleavage Protease HIV Protease Protease->Cleavage BlockedProtease Blocked HIV Protease Proteins Functional Proteins Cleavage->Proteins Virion Mature Infectious Virion Proteins->Virion This compound This compound This compound->BlockedProtease BlockedProtease->NoCleavage ImmatureVirion Immature Non-infectious Virion NoCleavage->ImmatureVirion

Mechanism of Protease Inhibitors

Antiviral_Assay_Workflow cluster_workflow Antiviral Susceptibility Testing start Isolate HIV from Patient PBMCs propagate Propagate Virus in Donor PBMCs start->propagate infect Infect Fresh PBMCs with Clinical Isolate propagate->infect treat Culture with Serial Dilutions of this compound & Comparators infect->treat incubate Incubate for 7 days treat->incubate harvest Harvest Supernatant incubate->harvest p24 Quantify p24 Antigen via ELISA harvest->p24 calculate Calculate IC50 Values p24->calculate end Determine Drug Susceptibility Profile calculate->end

Experimental Workflow

References

A Comparative Analysis of HIV-1 Protease Inhibitor Resistance: Spotlight on Lopinavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the ongoing effort to combat HIV-1. This guide provides a detailed comparative analysis of resistance mutations associated with the protease inhibitor Lopinavir. While the initial intent was to compare Lopinavir with Palinavir, a thorough review of published scientific literature reveals a significant disparity in available data. This compound, an early investigational protease inhibitor, has limited publicly available information regarding its clinical use and the development of resistance mutations[1][2][3][4]. In contrast, Lopinavir, a widely used antiretroviral, has been extensively studied, providing a robust dataset on its resistance profile.

This guide will therefore focus on a comprehensive overview of Lopinavir resistance, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

Lopinavir: Mechanism of Action and Resistance Profile

Lopinavir is a peptidometic inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, a necessary step for the production of mature, infectious virions[5][6]. By binding to the active site of the protease, Lopinavir prevents this cleavage, resulting in the release of immature, non-infectious viral particles[5][6]. It is co-formulated with a low dose of Ritonavir, which acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes Lopinavir, thereby increasing its plasma concentration and therapeutic efficacy[6].

The development of resistance to Lopinavir is a complex process involving the accumulation of multiple mutations in the viral protease gene[7][8]. These mutations can be broadly categorized as primary (major) and secondary (minor) mutations. Primary mutations directly impact the binding of Lopinavir to the protease, while secondary mutations often compensate for the loss of viral fitness caused by primary mutations or enhance the level of resistance[7][8].

Key Lopinavir Resistance Mutations

The following table summarizes major and minor resistance mutations associated with Lopinavir, as identified in various clinical and in vitro studies. The presence of multiple mutations is typically required to confer significant phenotypic resistance.

Mutation Category Amino Acid Substitution Impact on Lopinavir Susceptibility References
Major (Primary) V32IReduces susceptibility, often in combination with I47V/A.[9][10][11]
I47A/VI47A, often with V32I, confers high-level resistance. I47V also reduces susceptibility.[9]
I50VReduces susceptibility.[9][12]
I54V/A/L/MReduces susceptibility.[9]
V82A/F/T/SReduces susceptibility.[9]
I84VContributes to broad cross-resistance among protease inhibitors.[11]
L76VIn combination with other mutations, significantly increases resistance.[7][10]
L90MA common mutation associated with resistance to multiple PIs.[10][12]
Minor (Secondary) L10F/I/V/R/YAccessory mutations that contribute to resistance.[9]
K20R/M/ICompensatory mutations.[10]
M46I/LFrequently observed with other primary mutations.[11]
L63PA common secondary mutation.
A71V/TCompensatory mutations.

Experimental Protocols for Determining Drug Resistance

The identification and characterization of Lopinavir resistance mutations are primarily achieved through two types of assays: genotypic and phenotypic.

Genotypic Assays

Genotypic assays are the most common method for determining HIV-1 drug resistance in clinical practice. They involve sequencing the patient's viral RNA to identify mutations known to be associated with drug resistance.

Detailed Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • Reverse Transcription and PCR Amplification (RT-PCR): The viral RNA is reverse transcribed into complementary DNA (cDNA). The protease-encoding region of the pol gene is then amplified from the cDNA using polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the protease gene.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify amino acid substitutions.

  • Interpretation: The identified mutations are interpreted using a database of known resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to various drugs.

Phenotypic Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. These assays are more complex and less frequently used in routine clinical care but provide a direct measure of drug susceptibility.

Detailed Methodology:

  • Recombinant Virus Construction: The patient-derived protease gene sequence is inserted into a laboratory strain of HIV-1 that lacks its own protease gene.

  • Viral Culture: The resulting recombinant virus is cultured in vitro in the presence of serial dilutions of Lopinavir.

  • Replication Measurement: The amount of viral replication at each drug concentration is measured, typically by quantifying the activity of the reverse transcriptase enzyme or the production of a viral antigen (e.g., p24).

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated.

  • Resistance Fold-Change: The IC50 of the patient's virus is compared to the IC50 of a wild-type reference virus. The ratio of these values (fold-change) indicates the level of resistance.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HIV_Protease_Inhibition cluster_virus HIV-1 Infected Cell cluster_drug Lopinavir Action Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein Viral RNA->Gag-Pol Polyprotein Translation HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Autocatalytic Cleavage Immature Virus Immature Virus Gag-Pol Polyprotein->Immature Virus Assembly (No Cleavage) Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage of Gag-Pol Mature Virus Mature Virus Mature Viral Proteins->Mature Virus Assembly Lopinavir Lopinavir Lopinavir->HIV Protease Inhibition

Caption: Mechanism of HIV-1 Protease Inhibition by Lopinavir.

Resistance_Analysis_Workflow Patient Plasma Sample Patient Plasma Sample Viral RNA Extraction Viral RNA Extraction Patient Plasma Sample->Viral RNA Extraction RT-PCR (Protease Gene) RT-PCR (Protease Gene) Viral RNA Extraction->RT-PCR (Protease Gene) DNA Sequencing DNA Sequencing RT-PCR (Protease Gene)->DNA Sequencing Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Resistance Interpretation Resistance Interpretation Sequence Analysis->Resistance Interpretation

Caption: Genotypic Resistance Analysis Workflow.

References

In Vitro Showdown: A Head-to-Head Comparison of Palinavir and Indinavir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of HIV-1 protease inhibitors, both Palinavir and Indinavir have demonstrated significant antiviral activity. This guide provides a comparative analysis of their in vitro performance, drawing from key experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this report synthesizes available data to offer insights into their relative potency and cytotoxicity.

Executive Summary

Both this compound and Indinavir are potent inhibitors of the HIV-1 protease, a critical enzyme for viral maturation and infectivity. In vitro studies reveal that this compound exhibits a strong antiviral effect with 50% effective concentrations (EC50) in the low nanomolar range.[1] Indinavir also demonstrates potent inhibition of viral replication, with 95% inhibitory concentrations (IC95) in the nanomolar range. A direct comparison of cytotoxicity suggests that this compound has a notable therapeutic index.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for this compound and Indinavir based on available studies. It is important to note that these values were not determined in a head-to-head study and are compiled from separate publications; therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundIndinavirReference
Antiviral Activity (EC50/IC95) 0.5 - 30 nM (EC50)25 - 100 nM (IC95)[1]
Cytotoxicity (CC50) 35 µMNot available in cited studies[1]

Mechanism of Action: Targeting HIV-1 Protease

Both this compound and Indinavir function as competitive inhibitors of the HIV-1 protease. By binding to the active site of the enzyme, they block the cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, resulting in the production of non-infectious virions.

HIV_Lifecycle_Protease_Inhibition cluster_host_cell Host Cell HIV-1 RNA HIV-1 RNA Reverse Transcription Reverse Transcription HIV-1 RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Assembly Assembly Mature Viral Proteins->Assembly Budding Budding Assembly->Budding Immature Virion Immature Virion Budding->Immature Virion Mature Virion Mature Virion Immature Virion->Mature Virion Protease Inhibitors Protease Inhibitors Protease Inhibitors->HIV Protease Inhibition Antiviral_Assay_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare cell suspension and infect with HIV-1 A2 Seed infected cells into 96-well plate A1->A2 A3 Add serial dilutions of this compound/Indinavir A2->A3 A4 Incubate for 4-7 days at 37°C A3->A4 A5 Harvest supernatant A4->A5 A6 Quantify p24 antigen using ELISA A5->A6 A7 Calculate EC50/IC95 A6->A7 C1 Seed uninfected cells into 96-well plate C2 Add serial dilutions of this compound/Indinavir C1->C2 C3 Incubate for the same duration as antiviral assay C2->C3 C4 Add MTT reagent and incubate for 2-4 hours C3->C4 C5 Add solubilizing agent C4->C5 C6 Measure absorbance at ~570 nm C5->C6 C7 Calculate CC50 C6->C7

References

A Comparative Analysis of the Pharmacokinetic Profiles of Palinavir and Nelfinavir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two human immunodeficiency virus (HIV) protease inhibitors, Palinavir and Nelfinavir. While Nelfinavir is a well-characterized agent with extensive clinical data, this compound was an investigational compound that did not advance to later stages of clinical development, resulting in limited publicly available human pharmacokinetic data. This comparison summarizes the existing knowledge to aid researchers, scientists, and drug development professionals in understanding their distinct profiles.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Nelfinavir in humans. Data for this compound in humans is largely unavailable in published literature; therefore, findings from preclinical studies in animal models are noted where available to provide a basis for comparison.

ParameterThis compoundNelfinavir
Peak Plasma Concentration (Cmax) Data unavailable in humans.3 to 4 µg/mL (at steady state, 750 mg TID dose)[1]
Time to Peak (Tmax) Data unavailable in humans.2.5 to 3 hours[1]
Plasma Half-Life (t½) Data unavailable in humans.3.5 to 5 hours[1][2]
Oral Bioavailability Studied in Sprague-Dawley rats; data not specified[1].70% to 80% (when taken with food)
Protein Binding Data unavailable.>98%[2]
Apparent Volume of Distribution (Vd/F) Data unavailable in humans.2 to 7 L/kg
Apparent Clearance (CL/F) Data unavailable in humans.37.3 to 44.9 L/h
Primary Metabolic Enzymes Not explicitly documented; likely involves Cytochrome P450 (CYP) enzymes, typical for this drug class.CYP3A4 and CYP2C19[3][4]
Key Metabolites Not documented.Hydroxy-tert-butylamide (M8), an active metabolite with antiviral activity comparable to the parent drug.[4][5]

Metabolic Pathways

The metabolism of HIV protease inhibitors is critical to their pharmacokinetic profile, influencing drug clearance, potential for drug-drug interactions, and the formation of active metabolites. Nelfinavir undergoes extensive metabolism primarily by the cytochrome P450 system.[3] Specifically, CYP3A4 and CYP2C19 are the key enzymes responsible for its biotransformation.[3][4] A major metabolic pathway is the hydroxylation by CYP2C19 to form the M8 metabolite (hydroxy-tert-butylamide), which is unique in that it possesses antiviral activity comparable to Nelfinavir itself.[5] This contributes significantly to the overall therapeutic effect.

While specific data on this compound's metabolism is not available, it is reasonable to infer a pathway involving CYP enzymes, as this is the primary route of elimination for nearly all HIV protease inhibitors.[6] The diagram below illustrates the known, specific pathway for Nelfinavir against a generalized, putative pathway for this compound.

G cluster_0 Nelfinavir Metabolism cluster_1 This compound Metabolism (Putative) Nelfinavir Nelfinavir (Parent Drug) CYP3A4 CYP3A4 Nelfinavir->CYP3A4 Other Pathways CYP2C19 CYP2C19 Nelfinavir->CYP2C19 Major Pathway Other_Metabolites_N Other Minor Metabolites CYP3A4->Other_Metabolites_N M8 M8 (Active Metabolite) CYP2C19->M8 This compound This compound (Parent Drug) CYP_Enzymes CYP Enzymes (e.g., CYP3A4) This compound->CYP_Enzymes Likely Pathway Metabolites_P Metabolites CYP_Enzymes->Metabolites_P

Fig. 1: Comparative Metabolic Pathways

Experimental Protocols

The characterization of the pharmacokinetic profile of drugs like Nelfinavir involves standardized clinical and analytical methodologies.

1. Pharmacokinetic Studies in Human Subjects: Pharmacokinetic data for Nelfinavir were generated from Phase I, II, and III clinical trials involving both healthy volunteers and HIV-infected patients.[1] Typically, subjects receive a specific dose of the drug (e.g., 750 mg three times a day for Nelfinavir), and blood samples are collected at predetermined intervals over a dosing period.[1] Plasma is separated from these samples and stored for analysis.

2. Bioanalytical Method for Drug Concentration Measurement: The concentration of Nelfinavir and its active metabolite, M8, in plasma samples is determined using validated bioanalytical methods. The most common technique cited is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[7] This method offers high sensitivity and specificity, allowing for accurate quantification of the parent drug and its metabolites even at low concentrations.

3. Pharmacokinetic Data Analysis: The plasma concentration-time data are analyzed using specialized software (e.g., NONMEM) to determine the key pharmacokinetic parameters.[8] A one-compartment model with first-order absorption and elimination has been shown to best describe Nelfinavir's pharmacokinetics.[1][8] This population pharmacokinetic approach allows for the estimation of parameters such as clearance (CL/F), volume of distribution (V/F), and absorption rate constant (ka), as well as the identification of sources of variability in the patient population.[8]

While specific protocols for this compound are not detailed in the literature, its preclinical and early clinical evaluation would have followed similar principles, including dose administration in animal models (like Sprague-Dawley rats) and subsequent bioanalysis to determine its pharmacokinetic properties.[1]

References

Evaluating the Therapeutic Index of Palinavir in Relation to Other HIV Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of Palinavir, an HIV protease inhibitor, with other drugs in its class. The therapeutic index, a critical measure of a drug's safety and efficacy, is presented here through a compilation of experimental data. Detailed methodologies for the key experiments are provided to ensure transparency and reproducibility.

Quantitative Comparison of In Vitro Efficacy and Cytotoxicity

The therapeutic index (TI) of an antiviral compound is a quantitative measure of its safety, representing the ratio of its toxicity to its efficacy. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A higher therapeutic index is desirable, as it indicates that a drug is effective at concentrations that are significantly lower than those at which it becomes toxic to host cells.

The following table summarizes the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound and other selected HIV protease inhibitors (PIs). It is important to note that direct comparison of therapeutic indices can be challenging due to variations in experimental conditions across different studies, such as the specific cell lines and virus strains used. The data presented below has been compiled from various sources, and the experimental context is provided where available.

Protease Inhibitor50% Effective Concentration (EC50) (nM)50% Cytotoxic Concentration (CC50) (µM)Therapeutic Index (TI = CC50/EC50)Cell Line
This compound 0.5 - 30[1][2]35[1][2]>1,000[1][2]Various cell lines and PBMCs
Saquinavir 37.7Not consistently reported in the same study-MT-4 cells
Ritonavir Not consistently reported in the same studyNot consistently reported in the same study--
Indinavir Not consistently reported in the same studyNot consistently reported in the same study--
Nelfinavir Not consistently reported in the same studyNot consistently reported in the same study--
Lopinavir ~17Not consistently reported in the same study--
Atazanavir 2.6 - 5.3[3][4]Not consistently reported in the same study--
Fosamprenavir Not consistently reported in the same studyNot consistently reported in the same study--
Tipranavir 30 - 70[3][4]Not consistently reported in the same study--
Darunavir 1 - 2[3][4]Not consistently reported in the same study--

Note: The therapeutic index for this compound is reported to exceed 1,000 based on the provided EC50 and CC50 ranges.[1][2] A comprehensive, direct comparison of the therapeutic index for all listed PIs is limited by the lack of studies reporting both EC50 and CC50 values under identical experimental conditions.

Experimental Protocols

The determination of EC50 and CC50 values is fundamental to calculating the therapeutic index. The following are detailed methodologies for two standard assays used for this purpose.

MTT Assay for Cytotoxicity (CC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compound (e.g., this compound or other PIs)

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells (e.g., MT-4 cells) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells containing the cells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-5 days).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to determine the efficacy of an antiviral agent. A viral plaque is a visible structure formed within a cell culture when a virus infects a cell and its progeny spread to and kill surrounding cells.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compound

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Seed host cells to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a "virus only" control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, thus forming localized plaques. The overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix the cells and stain with crystal violet, which stains viable cells, leaving the plaques (areas of dead cells) unstained and visible.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the "virus only" control, is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of HIV protease inhibitors and the experimental workflow for determining the therapeutic index.

HIV_Protease_Mechanism cluster_virus HIV Life Cycle cluster_drug_action Mechanism of Protease Inhibitors Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins New_Virion_Assembly New Virion Assembly Mature_Viral_Proteins->New_Virion_Assembly Budding Budding & Maturation New_Virion_Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion Protease_Inhibitor Protease Inhibitor (e.g., this compound) Protease_Inhibitor->HIV_Protease Inhibition

Caption: Mechanism of action of HIV protease inhibitors.

Therapeutic_Index_Workflow cluster_efficacy Efficacy Determination cluster_toxicity Toxicity Determination Plaque_Assay Plaque Reduction Assay EC50_Calculation Calculate EC50 Plaque_Assay->EC50_Calculation Therapeutic_Index_Calculation Calculate Therapeutic Index (TI = CC50 / EC50) EC50_Calculation->Therapeutic_Index_Calculation MTT_Assay MTT Assay CC50_Calculation Calculate CC50 MTT_Assay->CC50_Calculation CC50_Calculation->Therapeutic_Index_Calculation

Caption: Experimental workflow for determining the therapeutic index.

References

Safety Operating Guide

Proper Disposal of Palinavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of the antiviral compound Palinavir is critical for research facilities. This document provides essential guidance on the proper handling and disposal procedures for this compound, aligning with general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize environmental impact and ensure workplace safety.

Key Disposal Considerations

All personnel handling this compound waste must be trained on proper disposal procedures and be familiar with the facility's specific waste management plan.[1] The primary disposal route for pharmaceutical waste, including this compound, is typically incineration by a licensed waste management facility.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient.

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1] The U.S. Environmental Protection Agency (EPA) and various state regulations strictly govern the disposal of pharmaceutical waste.[1][2][3]

This compound Disposal Workflow

The following diagram outlines the recommended step-by-step process for the proper disposal of this compound waste from a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Collection cluster_3 Final Disposal A 1. Characterize Waste: Solid (e.g., contaminated labware) or Liquid (e.g., solutions) B 2. Segregate at Source: Place in a designated, labeled, leak-proof hazardous waste container. A->B Immediate Action C 3. Securely Seal Container: Ensure the container is tightly closed when not in use or when full. B->C D 4. Label Container Clearly: 'Hazardous Pharmaceutical Waste - this compound' Include accumulation start date. C->D E 5. Store in a Secure Area: Designated hazardous waste accumulation area. D->E F 6. Schedule Pickup: Arrange for collection by a licensed hazardous waste disposal vendor. E->F G 7. Manifest & Transport: Waste is transported off-site with proper documentation. F->G H 8. Incineration: Waste is destroyed at a permitted treatment facility. G->H Final Destruction

Caption: Logical workflow for the proper disposal of this compound waste.

Quantitative Data and Experimental Protocols

Currently, there is no specific quantitative data or standardized experimental protocol for the disposal of this compound published in readily available scientific literature or safety data sheets. The disposal procedures outlined are based on the established guidelines for potent pharmaceutical compounds.

For any analytical work involving the detection or quantification of this compound in waste streams, researchers would need to develop and validate their own methods, likely based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), similar to the analysis of other protease inhibitors.

Table 1: this compound Waste Management Summary

Waste TypeContainer RequirementDisposal MethodRegulatory Oversight
Solid Waste (Contaminated gloves, vials, plasticware)Labeled, leak-proof, puncture-resistant hazardous waste container.Incineration via a licensed hazardous waste facility.EPA, State Environmental Agencies.[1][2]
Liquid Waste (Unused solutions, contaminated solvents)Labeled, leak-proof, chemically compatible hazardous waste container.Incineration via a licensed hazardous waste facility.EPA, State Environmental Agencies.[1][2]
Sharps (Contaminated needles, scalpels)Labeled, puncture-proof sharps container.Incineration via a licensed hazardous waste facility.EPA, State Environmental Agencies.[4]
Empty Stock Vials Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. The defaced, empty vial may then be disposed of in regular lab glass waste, pending institutional policies.Rinsate requires incineration.Institutional Biosafety and Chemical Safety Committees.

Detailed Protocol for this compound Waste Decontamination (Hypothetical)

While incineration is the primary disposal method, a situation may arise where a small spill needs to be decontaminated. The following is a generalized protocol based on chemical degradation principles for similar compounds. This protocol should be validated on a small scale in a controlled laboratory setting before implementation.

Objective: To chemically degrade this compound in a liquid waste stream to a less biologically active form before collection by a licensed waste disposal service.

Materials:

  • This compound-contaminated liquid waste

  • Sodium hypochlorite solution (bleach)

  • Sodium thiosulfate

  • pH indicator strips

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Procedure:

  • Segregation: Collect all aqueous this compound waste in a dedicated, labeled waste container.

  • Initial pH Check: Ensure the waste solution is not strongly acidic to prevent the release of chlorine gas upon bleach addition. Adjust to a neutral or slightly basic pH if necessary.

  • Oxidative Degradation: In a well-ventilated fume hood, slowly add a concentrated sodium hypochlorite solution to the this compound waste to achieve a final concentration of 10-15% bleach.

  • Reaction Time: Gently stir the solution and allow it to react for a minimum of 24 hours to ensure maximum degradation of the active compound.

  • Neutralization of Excess Oxidant: After the reaction period, neutralize the excess sodium hypochlorite by adding a sodium thiosulfate solution until a test for residual chlorine (e.g., potassium iodide-starch paper) is negative.

  • Final pH Adjustment: Check the pH of the treated solution and neutralize it to a pH between 6.0 and 8.0.

  • Collection: Transfer the treated and neutralized waste into a hazardous waste container for collection and final disposal by a licensed vendor.

Disclaimer: It is imperative to consult your institution's Environmental Health and Safety (EHS) department before implementing any chemical degradation protocol for pharmaceutical waste. This hypothetical protocol is for informational purposes and may not be suitable for all waste streams. The primary and recommended method of disposal remains incineration.

References

Essential Safety and Handling Protocols for Palinavir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Palinavir based on general knowledge of potent antiviral compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be supplemented with a compound-specific risk assessment and the official SDS once obtained from the supplier.

This compound is a potent inhibitor of HIV-1 and HIV-2 protease and should be handled with care to minimize exposure.[1][2][3][4] The following guidelines are intended to provide essential, immediate safety and logistical information for the handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to protect researchers from dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound. For potent pharmaceutical compounds, engineering controls should be the primary means of exposure control, with PPE providing an essential secondary barrier.[5]

Activity Glove Type Eye Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions of solid this compound Double-gloving with nitrile glovesChemical safety goggles and a face shieldNIOSH-approved N95 or higher-rated respiratorDisposable, solid-front lab coat with tight cuffs; consider impervious sleeves
Handling solutions of this compound Nitrile gloves (single pair)Chemical safety gogglesNot generally required if handled in a certified chemical fume hoodStandard lab coat
Cell culture and in-vitro assays Nitrile glovesChemical safety gogglesNot generally required if handled in a biological safety cabinetStandard lab coat
Waste Disposal Double-gloving with nitrile glovesChemical safety gogglesNot generally required if waste is properly containedStandard lab coat

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

2.1. Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a high risk of aerosol generation, a glove box or other closed system should be considered.

2.2. Standard Operating Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated handling area (e.g., fume hood) should be clean and uncluttered.

  • Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Solution Preparation: Add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation:

  • Solid Waste: Unused solid this compound, contaminated PPE (gloves, lab coats, etc.), and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

3.2. Waste Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's guidelines for the final disposal of chemical hazardous waste. This typically involves collection by a certified hazardous waste management company.

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a research laboratory.

Palinavir_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Cleanup and Disposal cluster_end start Start: Obtain this compound ppe_check Don Appropriate PPE start->ppe_check setup Prepare Work Area (Fume Hood) ppe_check->setup weigh Weigh Solid this compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_seg Segregate Waste decontaminate->waste_seg dispose Dispose of Hazardous Waste waste_seg->dispose remove_ppe Doff PPE dispose->remove_ppe end End remove_ppe->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palinavir
Reactant of Route 2
Reactant of Route 2
Palinavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.